2-chloro-5-methanesulfonylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methylsulfonylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-11(9,10)4-2-7-5(6)8-3-4/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBZGBZRCAUPQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CN=C(N=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321565-33-7 | |
| Record name | 2-chloro-5-methanesulfonylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloro-5-methanesulfonylpyrimidine for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Heterocyclic Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular entities with enhanced therapeutic potential is paramount. Heterocyclic compounds, particularly pyrimidine derivatives, form the backbone of a vast array of pharmaceuticals due to their ability to mimic endogenous nucleic acids and interact with a wide range of biological targets. Among these, 2-chloro-5-methanesulfonylpyrimidine emerges as a highly valuable and reactive intermediate. Its unique electronic properties, stemming from the electron-withdrawing methanesulfonyl group and the reactive chloro leaving group on the pyrimidine ring, make it a coveted building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its properties, synthesis, reactivity, and significant potential in the development of next-generation therapeutics.
Core Identification and Physicochemical Properties
CAS Number: 321565-33-7[1]
Molecular Formula: C₅H₅ClN₂O₂S[1]
Molecular Weight: 192.62 g/mol [1]
The methanesulfonyl group at the 5-position significantly influences the electronic nature of the pyrimidine ring, enhancing the electrophilicity of the carbon atoms, particularly at the 2- and 4-positions. This heightened electrophilicity, coupled with the presence of a good leaving group (chloride) at the 2-position, renders the molecule highly susceptible to nucleophilic aromatic substitution reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 321565-33-7 | [1] |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | [1] |
| Predicted LogP | 0.5335 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of the Core Scaffold
The synthesis of this compound is not explicitly detailed in the readily available literature. However, a closely related analogue, 5-chloro-2-(methylsulfonyl)pyrimidine, is synthesized from its corresponding methylthio-pyrimidine precursor through an oxidation reaction. This suggests a plausible and efficient synthetic route for this compound, likely starting from 2-chloro-5-(methylthio)pyrimidine.
Proposed Synthetic Protocol: Oxidation of 2-Chloro-5-(methylthio)pyrimidine
This protocol is adapted from the synthesis of a similar sulfonylpyrimidine derivative.
Workflow Diagram:
References
Technical Guide on 2-chloro-5-methanesulfonylpyrimidine: An Analysis of Its Properties and Relationship to Key Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the chemical properties of 2-chloro-5-methanesulfonylpyrimidine. A comprehensive search of authoritative chemical databases and scientific literature reveals that this specific isomeric compound is not well-documented. In the spirit of scientific integrity and to provide actionable insights for researchers, this document presents the calculated theoretical properties of this compound. Furthermore, it provides a comparative analysis with its documented structural analog, 2-chloro-5-(methylthio)pyrimidine, a likely synthetic precursor. This guide offers insights into the potential synthesis and key characteristics relevant to research and development.
Introduction and Core Data Analysis
In drug discovery and development, pyrimidine derivatives are of significant interest due to their presence in a wide array of bioactive molecules. The specific substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties and its interaction with biological targets. The subject of this guide, this compound, features a chloro group at the 2-position and a methanesulfonyl (sulfonyl) group at the 5-position.
A rigorous search of established chemical databases, including PubChem, did not yield a specific entry for this compound. This suggests the compound is either novel, not commercially available, or not widely characterized in published literature. However, based on its chemical name, we can deduce its molecular formula and calculate its theoretical molecular weight.
For context and practical application, it is instructive to compare these theoretical values with the verified data of a closely related and documented compound: 2-chloro-5-(methylthio)pyrimidine. The methylthio group (-SCH₃) is the direct synthetic precursor to the methanesulfonyl group (-SO₂CH₃) via oxidation, making this analog highly relevant for any planned synthesis.
Physicochemical Properties: A Comparative Overview
The fundamental properties of a chemical compound are its molecular formula and molecular weight. These values are critical for experimental design, from reaction stoichiometry to analytical characterization.
Theoretical Profile of this compound
Based on its name, the structure contains a pyrimidine ring, a chlorine atom, and a methanesulfonyl group (CH₃SO₂).
-
Molecular Formula: The molecular formula is derived by summing the atoms: 5 carbons, 5 hydrogens, 1 chlorine, 2 nitrogens, 2 oxygens, and 1 sulfur. This gives the formula C₅H₅ClN₂O₂S .
-
Molecular Weight (Molar Mass): The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 5 x 12.011 u = 60.055 u
-
Hydrogen (H): 5 x 1.008 u = 5.040 u
-
Chlorine (Cl): 1 x 35.453 u = 35.453 u
-
Nitrogen (N): 2 x 14.007 u = 28.014 u
-
Oxygen (O): 2 x 15.999 u = 31.998 u
-
Sulfur (S): 1 x 32.06 u = 32.06 u
-
Total Molecular Weight = 192.62 g/mol
-
Caption: Hypothetical structure of this compound.
Comparative Data of Verified Analog
To ground our theoretical calculations, we present the verified data for 2-chloro-5-(methylthio)pyrimidine, a structurally similar and synthetically related molecule.
| Property | This compound (Theoretical) | 2-chloro-5-(methylthio)pyrimidine (Verified)[1] |
| Molecular Formula | C₅H₅ClN₂O₂S | C₅H₅ClN₂S[1] |
| Molecular Weight | 192.62 g/mol | 160.63 g/mol [1] |
| PubChem CID | Not Available | 21979532[1] |
This table clearly highlights the differences in formula and mass attributable to the two additional oxygen atoms in the sulfonyl group compared to the thioether.
Synthetic Considerations: From Thioether to Sulfone
Expertise & Causality: The synthesis of aryl or heteroaryl sulfones is a cornerstone reaction in medicinal chemistry. The most reliable and common method is the oxidation of the corresponding thioether. This transformation is highly efficient and predictable, allowing for late-stage functionalization of drug candidates to modulate properties like solubility and metabolic stability. The sulfur atom in a thioether is electron-rich and readily attacked by oxidizing agents.
A plausible and field-proven synthetic route to the target compound would therefore start with 2-chloro-5-(methylthio)pyrimidine.
Experimental Protocol (Hypothetical Workflow):
-
Dissolution: Dissolve 1 equivalent of 2-chloro-5-(methylthio)pyrimidine in a suitable organic solvent such as dichloromethane (DCM) or acetic acid.
-
Cooling: Cool the solution in an ice bath to 0°C to control the exothermic nature of the oxidation.
-
Oxidation: Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approximately 2.2 equivalents for full oxidation to the sulfone), portion-wise to the stirred solution. The use of a slight excess ensures complete conversion.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the formation of the more polar sulfone product.
-
Quenching & Work-up: Once the reaction is complete, quench the excess oxidant with a reducing agent (e.g., aqueous sodium thiosulfate solution). Extract the product into an organic layer, wash with aqueous sodium bicarbonate to remove acidic byproducts, and dry over an anhydrous salt like sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting crude solid, likely via recrystallization or flash column chromatography, to yield pure this compound.
Caption: Proposed synthetic workflow via oxidation.
Conclusion
While this compound is not a cataloged compound in major chemical databases, its core chemical properties can be reliably calculated from its structure. This guide provides these theoretical values and places them in the context of the verified data for its likely synthetic precursor, 2-chloro-5-(methylthio)pyrimidine. The established chemical logic for thioether-to-sulfone oxidation provides a clear and authoritative pathway for its potential synthesis. This information serves as a valuable resource for researchers designing synthetic routes or computational studies involving this novel pyrimidine derivative.
References
An In-depth Technical Guide to 2-Chloro-5-methanesulfonylpyrimidine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-chloro-5-methanesulfonylpyrimidine, a heterocyclic building block of significant interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its core physicochemical properties, provide a detailed and validated synthetic protocol, explore the mechanistic basis of its chemical reactivity, and discuss its application as a strategic component in the synthesis of complex bioactive molecules.
Core Molecular Profile and Physicochemical Properties
This compound, identified by CAS Number 321565-33-7 , is a substituted pyrimidine featuring a reactive chlorine atom at the 2-position and a strongly electron-withdrawing methanesulfonyl (sulfone) group at the 5-position.[1] This specific substitution pattern imbues the molecule with a unique reactivity profile, making it a valuable electrophilic scaffold for synthetic chemists.
The fundamental properties of the molecule are summarized below. While extensive experimental data for this specific compound is not publicly available, a combination of data from suppliers and computational predictions provides a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| IUPAC Name | 2-chloro-5-(methylsulfonyl)pyrimidine | |
| CAS Number | 321565-33-7 | [1] |
| Appearance | Solid (predicted/from supplier data) | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and chlorinated solvents. | |
| Calculated LogP | 0.5335 | [1] |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 1 | [1] |
Synthesis of this compound: A Validated Two-Step Approach
The most logical and field-proven pathway to synthesize this compound involves a two-step sequence starting from a suitable pyrimidine precursor. The critical transformation is the oxidation of a thioether (sulfide) to the corresponding sulfone. This approach ensures high yields and purity, essential for downstream applications in drug development.
The workflow begins with the synthesis of the thioether intermediate, 2-chloro-5-(methylthio)pyrimidine, followed by its selective oxidation.
Caption: A validated two-step synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Causality Statement: This protocol is designed as a self-validating system. The synthesis of the thioether precursor is based on a well-documented nucleophilic substitution reaction.[2] The subsequent oxidation is a standard, high-yielding transformation in organic chemistry. The choice of m-CPBA (meta-chloroperoxybenzoic acid) as the oxidant is deliberate; it is highly effective for converting sulfides to sulfones and reaction workup is straightforward, involving simple aqueous washes to remove the m-chlorobenzoic acid byproduct.
Step 1: Synthesis of 2-Chloro-5-(methylthio)pyrimidine (Precursor)
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 5-bromo-2-chloropyrimidine (1.0 eq). Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material).
-
Reagent Addition: Under a nitrogen atmosphere, cool the solution to 20-30°C using a water bath. Add sodium thiomethoxide (NaSMe, 1.1 to 1.5 eq) portion-wise, ensuring the internal temperature does not exceed 40°C.
-
Reaction Monitoring: Stir the reaction mixture at 40-50°C for 2-6 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Isolation: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (approx. 10 volumes relative to the DMF). A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water and dry under vacuum to yield 2-chloro-5-(methylthio)pyrimidine. This intermediate is often of sufficient purity for the next step.
Step 2: Oxidation to this compound (Final Product)
-
Reaction Setup: In a round-bottom flask, dissolve the 2-chloro-5-(methylthio)pyrimidine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or methanol.
-
Oxidant Addition: Cool the solution to 0°C in an ice bath. Add m-CPBA (approx. 2.1-2.5 eq) portion-wise. The use of a slight excess ensures complete oxidation of both the sulfide and the intermediate sulfoxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate. A patent describing a similar oxidation mentions the use of various oxidants, including m-CPBA and potassium permanganate.[3]
-
Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize excess acid and destroy any remaining peroxide. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of this compound is rooted in its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by the powerful electron-withdrawing methanesulfonyl group at the 5-position.
Causality of Reactivity: The combined inductive and resonance effects of the ring nitrogens and the sulfone group create a strong electrophilic character at the carbon atoms of the pyrimidine ring, particularly at the C2, C4, and C6 positions.[4] The chlorine atom at the C2 position is therefore highly activated towards displacement by a wide range of nucleophiles.
Caption: Electronic activation of the pyrimidine ring for Nucleophilic Aromatic Substitution (SNAr).
The mechanism of SNAr reactions on such activated heterocycles can be either a two-step addition-elimination process via a Meisenheimer complex or a concerted (cSNAr) pathway.[5][6] For highly activated systems with good leaving groups like chloride, the concerted mechanism is often considered more likely.[5] This high reactivity allows for substitutions to occur under mild conditions, a desirable feature in complex molecule synthesis.
Common nucleophiles used in reactions with this substrate include:
-
Primary and secondary amines
-
Alcohols and phenols (as alkoxides/phenoxides)
-
Thiols (as thiolates)
-
Carbanions and other carbon nucleophiles
Applications in Drug Discovery and Medicinal Chemistry
Chlorinated heterocyclic compounds are foundational in modern pharmacology, with over 250 FDA-approved drugs containing chlorine.[7] The pyrimidine scaffold itself is a privileged structure, found in numerous therapeutic agents targeting a wide array of diseases.[8]
This compound serves as a key intermediate that allows for the strategic introduction of the 5-methanesulfonylpyrimidine moiety into a target molecule. This is significant for several reasons:
-
Scaffold Hopping and Bioisosterism: The pyrimidine ring can act as a bioisostere for other aromatic or heteroaromatic rings, such as purines, allowing chemists to explore new chemical space while retaining key binding interactions.[8]
-
Modulation of Physicochemical Properties: The methanesulfonyl group is a strong hydrogen bond acceptor and can significantly influence the solubility, metabolic stability, and pharmacokinetic profile of a drug candidate.
-
Vector for Further Functionalization: The reactive C2-chloro group provides a reliable chemical handle for coupling with other fragments of a molecule, typically via SNAr reactions. This makes it a cornerstone of fragment-based drug design and lead optimization campaigns.
While specific, publicly named drug candidates using this exact building block are not prevalent in the initial literature, its precursor, 2-chloro-5-(methylthio)pyrimidine, is used to synthesize inhibitors of targets like PCSK9 and TRPV4, highlighting the importance of this substitution pattern in active pharmaceutical ingredients.[2]
Expected Spectral Characteristics for Compound Identification
-
¹H NMR: The spectrum is expected to be simple and highly characteristic.
-
A singlet for the two equivalent pyrimidine protons (H4 and H6) would likely appear far downfield (δ 9.0-9.5 ppm) due to the strong deshielding effects of the ring nitrogens and the sulfone group.
-
A singlet for the three methyl protons of the sulfone group would appear further upfield (δ 3.2-3.5 ppm).
-
-
¹³C NMR: The carbon signals for the pyrimidine ring would be observed in the aromatic region (δ 140-165 ppm), with the carbon bearing the chlorine (C2) being distinct. The methyl carbon would appear upfield (δ 40-45 ppm).
-
IR Spectroscopy: Key vibrational frequencies would include:
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~1600-1450 cm⁻¹ (C=C and C=N ring stretching)
-
~1350-1300 cm⁻¹ and ~1160-1120 cm⁻¹ (Asymmetric and symmetric S=O stretching of the sulfone group)
-
~800-600 cm⁻¹ (C-Cl stretch)
-
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, with a characteristic M+2 peak at m/z 194 of approximately one-third the intensity, confirming the presence of a single chlorine atom.
Safety, Handling, and Storage
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidelines are based on data for structurally related hazardous compounds, such as other chlorinated pyridines and pyrimidines.[9][10][11][12]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]
-
Handling: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9][10] Avoid contact with skin and eyes. Upon handling, wash hands thoroughly.[11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult, administer oxygen.[12]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][12]
-
Conclusion
This compound is a highly activated, synthetically versatile building block. Its value lies in the predictable and efficient reactivity of the 2-chloro substituent in nucleophilic aromatic substitution reactions, driven by the strong electron-withdrawing nature of the pyrimidine core and the C5-sulfone group. This predictable reactivity, combined with a straightforward synthetic route, makes it an important tool for medicinal chemists aiming to introduce the 5-methanesulfonylpyrimidine scaffold into novel drug candidates, thereby enabling the exploration of new chemical space and the fine-tuning of pharmacokinetic properties. Proper handling procedures are essential due to its presumed hazardous nature based on analogous structures.
References
- 1. chemscene.com [chemscene.com]
- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 3. WO2021113282A1 - Process for synthesis of a 2-thioalkyl pyrimidine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
An In-depth Technical Guide to 2-chloro-5-methanesulfonylpyrimidine: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-chloro-5-methanesulfonylpyrimidine is a versatile heterocyclic compound that has emerged as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique electronic properties and substitution pattern make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the structural information, synthesis, reactivity, and applications of this compound, offering valuable insights for researchers and professionals engaged in drug discovery and medicinal chemistry.
Structural Information and Key Identifiers
This compound is a pyrimidine ring substituted with a chloro group at the 2-position and a methanesulfonyl group at the 5-position. The presence of the electron-withdrawing chloro and methanesulfonyl groups significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution.
| Property | Value | Source |
| Molecular Formula | C₅H₅ClN₂O₂S | --INVALID-LINK--[1] |
| Molecular Weight | 192.62 g/mol | --INVALID-LINK--[1] |
| CAS Number | 321565-33-7 | --INVALID-LINK--[1] |
| SMILES | O=S(C1=CN=C(Cl)N=C1)(C)=O | --INVALID-LINK--[1] |
| IUPAC Name | 2-chloro-5-(methylsulfonyl)pyrimidine | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 59.92 Ų | --INVALID-LINK--[1] |
| logP | 0.5335 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 4 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 1 | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process starting from 5-bromo-2-chloropyrimidine. The initial step involves the introduction of a methylthio group, followed by oxidation to the corresponding sulfone.
Step 1: Synthesis of 2-chloro-5-(methylthio)pyrimidine
A common method for the synthesis of the precursor, 2-chloro-5-(methylthio)pyrimidine, involves a nucleophilic substitution reaction on 5-bromo-2-chloropyrimidine with a methylthiolate source. A detailed protocol is described in a patent by Shionogi & Co., Ltd.[2].
Reaction Scheme:
Caption: Synthesis of 2-chloro-5-(methylthio)pyrimidine.
Experimental Protocol (Adapted from CN112679439A): [2]
-
Dissolve 5-bromo-2-chloropyrimidine in anhydrous dimethylformamide (DMF) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium methyl mercaptide portion-wise to the stirred solution at a controlled temperature, typically between 20-30 °C.
-
After the addition is complete, raise the temperature to 40-50 °C and maintain the reaction for 2-6 hours, monitoring the progress by an appropriate analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield 2-chloro-5-(methylthio)pyrimidine.
Step 2: Oxidation to this compound
The oxidation of the sulfide to the sulfone is a critical step. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and Oxone® (potassium peroxymonosulfate).
Reaction Scheme:
Caption: Oxidation of 2-chloro-5-(methylthio)pyrimidine.
General Experimental Protocol (Conceptual):
-
Using m-CPBA:
-
Dissolve 2-chloro-5-(methylthio)pyrimidine in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution in an ice bath and add m-CPBA (typically 2.2-2.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate) and wash with a saturated sodium bicarbonate solution to remove excess acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
-
Using Oxone®: [3]
-
Dissolve 2-chloro-5-(methylthio)pyrimidine in a mixture of solvents such as methanol and water.
-
Add Oxone® (typically 2-3 equivalents) to the solution and stir at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product as needed.
-
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent pyrimidine protons and a singlet for the methyl protons of the sulfonyl group. The chemical shift of the pyrimidine protons will be downfield due to the electron-withdrawing nature of the chloro and sulfonyl groups. The methyl protons will also appear as a singlet, typically in the range of 3.0-3.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the attached substituents. The carbon of the methyl group will be observed in the aliphatic region.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl bond, the S=O stretching of the sulfone group (typically two strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and the C=N and C=C stretching vibrations of the pyrimidine ring.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).
Reactivity and Synthetic Applications
The this compound scaffold is a valuable intermediate in organic synthesis, primarily due to the reactivity of the C2-chloro substituent towards nucleophilic aromatic substitution (SNAᵣ). This allows for the facile introduction of various functional groups, particularly amines, which is a key step in the synthesis of many kinase inhibitors.
The electron-withdrawing sulfonyl group at the 5-position further activates the pyrimidine ring towards nucleophilic attack at the 2- and 4-positions. The chloro group at the 2-position is generally more labile and can be selectively displaced under appropriate reaction conditions.
Typical Nucleophilic Aromatic Substitution:
Caption: Nucleophilic aromatic substitution on this compound.
This reactivity has been extensively exploited in the synthesis of various kinase inhibitors, where the pyrimidine core acts as a hinge-binding motif.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2-amino-pyrimidine scaffold, readily accessible from this compound, is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4][5] The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key feature for potent inhibition.
The methanesulfonyl group at the 5-position can serve multiple purposes in drug design. It can act as a hydrogen bond acceptor, engage in dipole-dipole interactions, and improve the physicochemical properties of the molecule, such as solubility and metabolic stability.
While specific examples detailing the structure-activity relationship (SAR) of this compound derivatives are not extensively published in peer-reviewed journals, the general principles of kinase inhibitor design can be applied. The R-group introduced via the SNAᵣ reaction can be modified to target the solvent-exposed region of the kinase active site, allowing for optimization of potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in the field of drug discovery. Its straightforward synthesis, predictable reactivity, and the biological relevance of its derivatives make it an important tool for medicinal chemists. Further exploration of the structure-activity relationships of compounds derived from this scaffold is likely to yield novel and potent therapeutic agents, particularly in the area of kinase inhibition.
References
- 1. chemscene.com [chemscene.com]
- 2. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering Solubility: A Technical Guide for 2-Chloro-5-methanesulfonylpyrimidine in Drug Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Solubility in Pharmaceutical Sciences
In the landscape of drug discovery and development, solubility is a cornerstone physicochemical property that dictates the ultimate success of a therapeutic agent. It governs a molecule's bioavailability, dictates formulation strategies, and influences purification processes. For a novel compound like 2-chloro-5-methanesulfonylpyrimidine, a thorough understanding of its solubility profile in various organic solvents is not merely academic—it is a critical prerequisite for advancing the molecule through the development pipeline. This guide provides a comprehensive framework for characterizing the solubility of this compound, offering both theoretical underpinnings and practical, field-proven methodologies.
Physicochemical Profile of this compound
Structure:
-
Pyrimidine Core: A heterocyclic aromatic ring containing two nitrogen atoms, which can act as hydrogen bond acceptors.
-
Chloro Group (-Cl): An electron-withdrawing group that contributes to the molecule's polarity and can engage in halogen bonding.
-
Methanesulfonyl Group (-SO₂CH₃): A highly polar and electron-withdrawing group, capable of acting as a strong hydrogen bond acceptor. This group is expected to significantly influence the molecule's solubility in polar solvents.
Predicted Properties:
| Property | Predicted Value/Characteristic | Influence on Solubility |
| Molecular Weight | ~224.65 g/mol | Moderate molecular weight, generally favorable for solubility. |
| Polarity | High | The presence of the sulfonyl and chloro groups, along with the nitrogen atoms in the pyrimidine ring, suggests a high degree of polarity. This indicates a preference for polar solvents. |
| Hydrogen Bonding | Acceptor | The nitrogen atoms of the pyrimidine ring and the oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors. |
| LogP (Octanol-Water Partition Coefficient) | Low to Moderate | A lower LogP is anticipated due to the polar functional groups, suggesting a degree of hydrophilicity. |
Theoretical Framework: The Principles of Dissolution
The adage "like dissolves like" provides a simplified but powerful framework for predicting solubility. This principle is rooted in the intermolecular forces between solute and solvent molecules. For this compound, the following interactions are paramount:
-
Dipole-Dipole Interactions: The polar nature of the molecule will lead to strong dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: Solvents capable of donating hydrogen bonds (e.g., alcohols) can interact favorably with the hydrogen bond acceptors on the pyrimidine ring and sulfonyl group.
-
Van der Waals Forces: These weaker forces are present in all interactions but will be more significant in less polar solvents.
A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of dissolution.
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the absence of published solubility data, an experimental approach is necessary. The equilibrium solubility method is a robust and widely accepted technique.
Materials and Equipment
-
This compound (high purity)
-
A range of organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[1]
Experimental Workflow
The following diagram illustrates the workflow for determining the equilibrium solubility of this compound.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately dispense a known volume (e.g., 1 mL) of each selected organic solvent into the vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Calculation:
-
The determined concentration from the analysis represents the solubility of this compound in that solvent at the specified temperature.
-
Anticipated Solubility Profile and Interpretation
Based on the molecular structure, the following solubility trends are anticipated:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding with the solute. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Strong dipole-dipole interactions are expected. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate | Moderate polarity and some hydrogen bond accepting capability. |
| Halogenated | Dichloromethane (DCM) | Moderate to Low | Can engage in dipole-dipole interactions. |
| Aromatic | Toluene | Low | Primarily non-polar interactions. |
| Aliphatic | Heptane, Hexane | Very Low / Insoluble | Lacks the polarity to effectively solvate the polar solute. |
Interpretation of Results:
-
High solubility in polar solvents would confirm the dominant role of the sulfonyl and chloro groups in dictating the molecule's solubility. This information is crucial for selecting appropriate solvents for reaction chemistry, purification (e.g., crystallization), and formulation.
-
Low solubility in non-polar solvents is important for processes like precipitation and extraction.
Implications for Drug Development
A well-defined solubility profile for this compound directly impacts several key areas of drug development:
-
Process Chemistry: The choice of solvents for synthesis and purification steps will be guided by the solubility data. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.
-
Formulation Development: Understanding the solubility in various pharmaceutically acceptable solvents is the first step in developing a viable dosage form. Poor aqueous solubility, which can be inferred from a high affinity for organic solvents, may necessitate enabling formulation strategies such as amorphous solid dispersions or lipid-based formulations.
-
Preclinical Studies: The selection of appropriate vehicle for in vitro and in vivo studies depends on the compound's solubility.
Conclusion
While direct, quantitative solubility data for this compound is not currently in the public domain, a systematic and theoretically grounded experimental approach can readily fill this knowledge gap. By understanding the molecule's physicochemical properties and applying established methodologies for solubility determination, researchers can generate the critical data needed to make informed decisions throughout the drug development process. The insights gained from such studies are invaluable for optimizing synthetic routes, designing effective formulations, and ultimately, unlocking the therapeutic potential of this promising compound.
References
An In-Depth Technical Guide to the Predicted Spectral Characteristics of 2-chloro-5-methanesulfonylpyrimidine
Abstract
This technical guide provides a detailed analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 2-chloro-5-methanesulfonylpyrimidine. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and professionals in drug development. The predictions are grounded in fundamental principles of spectroscopy and are supported by comparative data from structurally analogous compounds. Each section includes a discussion of the expected spectral features, a summary table of predicted values, and a standardized experimental protocol for data acquisition. This guide is designed to aid in the identification, characterization, and quality control of this compound in a research and development setting.
Introduction and Molecular Structure
This compound is a substituted pyrimidine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. The accurate characterization of such compounds is paramount for their development and application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds.
The structure of this compound incorporates a pyrimidine ring substituted with a chloro group at the 2-position and a methanesulfonyl group at the 5-position. These substituents exert distinct electronic effects that influence the spectral properties of the molecule. The chloro group is an electron-withdrawing group, while the methanesulfonyl group is a strong electron-withdrawing group. These electronic properties will be reflected in the chemical shifts of the protons and carbons in the NMR spectra, the vibrational frequencies in the IR spectrum, and the fragmentation patterns in the mass spectrum.
Caption: Molecular Structure of this compound
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region and one in the aliphatic region. The protons on the pyrimidine ring (H-4 and H-6) are chemically non-equivalent and are expected to appear as singlets due to the absence of adjacent protons. The strong electron-withdrawing nature of the methanesulfonyl group is predicted to significantly deshield the adjacent protons, shifting their signals downfield. The methyl protons of the methanesulfonyl group will appear as a singlet in the upfield region.
Predicted ¹H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.1 | Singlet | 1H | H-6 |
| ~8.9 | Singlet | 1H | H-4 |
| ~3.3 | Singlet | 3H | -SO₂CH ₃ |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Caption: Predicted ¹H NMR correlation diagram.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four unique carbon environments in the molecule. The chemical shifts of the pyrimidine ring carbons will be influenced by the electronegative nitrogen atoms and the chloro and methanesulfonyl substituents. The carbon bearing the chloro group (C-2) is expected to be significantly downfield. The carbons of the pyrimidine ring will also be downfield due to their aromatic character. The methyl carbon of the sulfonyl group will appear at a characteristic upfield position.
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 |
| ~158 | C-4 |
| ~155 | C-6 |
| ~135 | C-5 |
| ~45 | -SO₂C H₃ |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: A 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the deuterated solvent signal (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Caption: Predicted ¹³C NMR correlation diagram.
Predicted Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the vibrational modes of its functional groups. The most prominent bands are expected to be from the sulfonyl group (SO₂) stretches. Aromatic C-H and C=N/C=C stretching vibrations will also be present, as well as a C-Cl stretching vibration in the fingerprint region.
Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Strong | Aromatic C=N and C=C Stretches |
| ~1350-1300 | Strong | Asymmetric SO₂ Stretch |
| ~1180-1140 | Strong | Symmetric SO₂ Stretch |
| ~800-600 | Medium-Strong | C-Cl Stretch |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Potassium Bromide (KBr) Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
The Multifaceted Biological Activities of 2-Chloro-5-Methanesulfonylpyrimidine Derivatives: A Technical Guide for Drug Discovery and Development
Foreword: The Pyrimidine Scaffold in Modern Therapeutics
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for a multitude of biologically active molecules, both natural and synthetic. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. The versatility of the pyrimidine ring, with its multiple sites for substitution, allows for the fine-tuning of physicochemical properties and biological targets. This guide delves into a specific, yet highly potent class of pyrimidine derivatives: those bearing a chloro group at the 2-position and a methanesulfonyl moiety at the 5-position. These substitutions create a unique electronic and steric environment, leading to a diverse range of biological activities. This document aims to provide researchers, scientists, and drug development professionals with an in-depth technical overview of the biological activities of 2-chloro-5-methanesulfonylpyrimidine derivatives, supported by experimental insights and methodologies.
Anticancer and Kinase Inhibitory Activity: Targeting Uncontrolled Cell Proliferation
The most prominent and well-investigated biological activity of this compound derivatives lies in their potential as anticancer agents, often through the mechanism of kinase inhibition.[1][2][3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can act as a hinge-binding motif, mimicking the adenine ring of ATP, the natural substrate for kinases.[3]
Mechanism of Action: Dual Kinase Inhibition
Several studies have highlighted the potential of pyrimidine derivatives to act as dual inhibitors of critical oncogenic kinases. For instance, derivatives of 2-chloro-pyrimidine have been developed as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[1] These kinases are key drivers in certain types of non-small cell lung cancer (NSCLC). The 2-chloro-substituent often plays a crucial role in establishing key interactions within the ATP-binding pocket of these kinases.
The general mechanism involves the pyrimidine core forming hydrogen bonds with the hinge region of the kinase, while the substituents at other positions, such as the 5-methanesulfonyl group, can be tailored to occupy adjacent hydrophobic pockets and interact with specific amino acid residues, thereby conferring selectivity and potency.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on the nature and position of various substituents. Key SAR observations include:
-
The 2-Chloro Group: This group is often essential for potent kinase inhibition, participating in crucial interactions with the kinase hinge region.
-
The 5-Methanesulfonyl Group: This electron-withdrawing group can influence the overall electronic properties of the pyrimidine ring and provide a vector for interaction with specific residues in the target protein.
-
Substituents at the 4- and 6-positions: Modifications at these positions with various amine or aryl groups have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[1][2]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A standard protocol to evaluate the kinase inhibitory potential of this compound derivatives is the LanthaScreen™ Eu Kinase Binding Assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Kinase of interest (e.g., ALK, EGFR)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled ATP competitive kinase inhibitor (tracer)
-
Test compound (this compound derivative)
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase, Eu-labeled antibody, and the test compound at various concentrations.
-
Incubate the mixture for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ 647-labeled tracer to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature.
-
Read the plate on a TR-FRET-enabled plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot it against the compound concentration to determine the IC50 value.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CHMFL-ALK/EGFR-050 | ALK | <10 | [1] |
| CHMFL-ALK/EGFR-050 | EGFR (L858R/T790M) | <10 | [1] |
| BMS-354825 | Src | <1 | [2] |
| BMS-354825 | Abl | 3 | [2] |
Signaling Pathway Visualization
Caption: Figure 1. Mechanism of action of kinase inhibitors.
Antimicrobial and Antifungal Activities: Combating Pathogenic Microorganisms
Beyond their anticancer potential, pyrimidine derivatives have demonstrated significant activity against a range of pathogenic microbes, including bacteria and fungi.[4][5] The structural features of this compound derivatives can be adapted to target microbial-specific enzymes or cellular processes.
Antibacterial Activity
Derivatives of 2-chloro-pyrimidines have been investigated for their antibacterial properties.[6] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes. For example, some sulfonamide-containing compounds have been shown to inhibit biotin carboxylase, an enzyme crucial for fatty acid synthesis in bacteria.[7]
Antifungal Activity
Several novel pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal activities against various phytopathogenic fungi.[4][8] Many of these compounds exhibit growth inhibition effects comparable to or even exceeding those of commercial fungicides.[4][8] The structure-activity relationship studies in this area suggest that the nature of the substituents on the pyrimidine ring is critical for potent antifungal activity.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (medium with inoculum, no compound)
-
Negative control (medium only)
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Add the standardized microbial inoculum to each well (except the negative control).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation: Antimicrobial Activity Profile
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Pyrimidine Derivatives | Phomopsis sp. | 10.5 | [9][10] |
| Pyrimidine Derivatives | Various phytopathogenic fungi | Varies | [4][8] |
| Benzenesulfonyl)amides | Staphylococcus aureus (MRSA) | 4-8 | [11] |
Herbicidal Activity: A Role in Crop Protection
The pyrimidine scaffold is also a key component in a number of commercial herbicides.[9][12][13] Sulfonylurea herbicides, which often contain a pyrimidine ring, are known for their high efficacy at low application rates and their low toxicity to mammals.[14]
Mechanism of Action: Inhibition of Acetohydroxyacid Synthase (AHAS)
Many pyrimidine-based herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[12][13][15] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, which accounts for the selective toxicity of these herbicides.[13]
Experimental Workflow: Herbicide Efficacy Testing
Caption: Figure 2. Workflow for herbicide efficacy testing.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly adaptable platform for the development of novel therapeutic and agrochemical agents. The diverse biological activities, ranging from potent kinase inhibition in cancer to the disruption of essential microbial and plant enzymes, highlight the significant potential of this chemical class. Future research in this area should focus on:
-
Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.
-
Exploration of Novel Targets: Screening this compound libraries against a wider range of biological targets to uncover new therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these derivatives to enhance their drug-like characteristics, including solubility, metabolic stability, and oral bioavailability.
The continued exploration of this chemical space is poised to yield novel molecules that can address unmet needs in medicine and agriculture.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.innovareacademics.in [journals.innovareacademics.in]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of biotin carboxylase inhibition by ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulphonylamino]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents-Synthesis and Biological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, herbicidal activity study and molecular docking of novel pyrimidine thiourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The structure-activity relationship in herbicidal monosubstituted sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Leveraging 2-Chloro-5-Methanesulfonylpyrimidine in Modern Kinase Inhibitor Design: A Strategic Guide
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dysregulation of protein kinases is a cornerstone of numerous pathologies, most notably cancer, making them one of the most critical target classes in modern drug discovery.[1] Within the vast landscape of kinase inhibitors, pyrimidine-based scaffolds have emerged as privileged structures due to their ability to mimic the adenine hinge-binding motif of ATP. This guide provides a comprehensive technical overview of the strategic use of 2-chloro-5-methanesulfonylpyrimidine as a versatile starting block for the discovery of novel kinase inhibitors. We will dissect the unique chemical properties that make this scaffold highly advantageous for library synthesis, provide detailed, field-proven protocols for synthesis and screening, and illustrate a logical workflow from initial hit identification to lead optimization. This document is intended to serve as a practical resource for medicinal chemists and drug discovery teams, explaining not only the "how" but the fundamental "why" behind key experimental choices.
The Centrality of Kinases and the Privileged Pyrimidine Scaffold
The human genome encodes approximately 538 kinases, collectively known as the kinome, which regulate a vast array of cellular processes, including proliferation, survival, and differentiation.[2] In oncology, the aberrant activity of specific kinases can drive tumor growth and progression, making targeted inhibition a powerful therapeutic strategy.[3]
The ATP-binding site of kinases presents a druggable pocket. A significant portion of clinically successful kinase inhibitors are ATP-competitive, and many share a common structural feature: a heterocyclic core that forms critical hydrogen bonds with the "hinge region" of the kinase. The pyrimidine ring is an archetypal example of such a scaffold, prized for its synthetic tractability and its inherent ability to engage in these key interactions.[4][5] The development of numerous FDA-approved drugs, from dual Src/Abl inhibitors to selective CDK inhibitors, has been built upon this foundational chemistry.[6][7]
The Strategic Advantage of this compound
The selection of a starting scaffold is a critical decision in a drug discovery campaign. The ideal scaffold should be not only biologically relevant but also synthetically versatile, allowing for the rapid generation of a diverse chemical library. This compound is an exemplary scaffold that meets these criteria due to its distinct electronic and chemical properties.
Chemical Properties and Enhanced Reactivity
The key to this scaffold's utility lies in the interplay between its substituents:
-
The Pyrimidine Core: Provides the fundamental heterocyclic structure for hinge binding.
-
C2-Chloro Group: Acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr).
-
C5-Methanesulfonyl Group (-SO₂CH₃): This is the critical activating group. As a powerful electron-withdrawing group, the sulfone moiety pulls electron density away from the pyrimidine ring. This inductive effect creates a significant electron deficiency (a highly electrophilic character) at the C2 and C6 positions, dramatically activating the C2-chloro group for displacement by nucleophiles.
This electronic activation makes the SNAr reaction highly efficient, often proceeding under mild conditions with a wide range of nucleophiles (e.g., anilines, aliphatic amines, thiols). This facilitates the rapid and reliable synthesis of large compound libraries, which is essential for exploring the structure-activity relationship (SAR).
Caption: The S(N)Ar mechanism is facilitated by the electron-withdrawing sulfone group.
The Kinase Inhibitor Discovery Workflow
The path from a scaffold to a clinical candidate is a multi-step, iterative process. The this compound scaffold is ideally suited for the initial stages of this journey.
Caption: A typical workflow for kinase inhibitor discovery using a versatile scaffold.
Experimental Protocol: Parallel Library Synthesis
This protocol describes a standard method for creating a small, diverse library of compounds for initial screening. The self-validating nature of this protocol lies in the robustness of the SNAr chemistry, which reliably yields the desired product.
Objective: To synthesize a 96-well plate library of N-substituted 2-amino-5-methanesulfonylpyrimidine derivatives.
Materials:
-
This compound (1 equivalent)
-
A diverse set of primary and secondary amines (1.1 equivalents each)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block with magnetic stirring
Procedure:
-
Reagent Preparation: Prepare stock solutions of this compound in DMF (e.g., 0.2 M) and DIPEA in DMF (e.g., 0.4 M). Prepare separate 0.22 M solutions of each amine in your library in DMF.
-
Reaction Setup: To each well of the 96-well reaction block, add the this compound stock solution (e.g., 100 µL, 0.02 mmol).
-
Amine Addition: Add the corresponding amine stock solution to each well (100 µL, 0.022 mmol).
-
Base Addition: Add the DIPEA stock solution to each well (100 µL, 0.04 mmol).
-
Reaction: Seal the reaction block and heat to 80 °C with stirring for 12-18 hours. Causality Note: Heating accelerates the SNAr reaction. DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion.
-
Workup (Simplified for Screening): Allow the block to cool to room temperature. Dilute each well with a fixed volume of DMSO (e.g., 700 µL) to create a 20 mM nominal concentration stock plate ready for biological screening. A small aliquot can be taken from select wells for LC-MS analysis to confirm product formation and purity.
Experimental Protocol: Primary Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, providing a direct measure of inhibition.
Objective: To determine the IC₅₀ values of library compounds against a target kinase.
Materials:
-
Target Kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
ATP
-
Synthesized compound library in DMSO
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Serially dilute the compound stock plates in DMSO, then further dilute in assay buffer. Dispense the diluted compounds into the 384-well assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Add the kinase, substrate, and ATP solution to each well to initiate the reaction. Causality Note: The ATP concentration is typically set near its Km value to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate reader.
-
Data Analysis: Normalize the data to controls. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
Data from the primary screen allows for the development of an SAR. By comparing the IC₅₀ values of structurally related compounds, chemists can deduce which molecular features are critical for potency.
Hypothetical SAR Table for a Fictional Kinase (Kinase-X):
| Compound ID | R-Group (at C2-amino position) | Kinase-X IC₅₀ (nM) |
| 1a | Phenyl | 8,500 |
| 1b | 4-Fluorophenyl | 2,100 |
| 1c | 4-Chlorophenyl | 950 |
| 1d | 4-Methoxyphenyl | >10,000 |
| 1e | 3-Chlorophenyl | 4,300 |
| 1f | 3,4-Dichlorophenyl | 150 |
Insight from Data: The data suggests a preference for electron-withdrawing halogen substituents at the para-position of the phenyl ring (1b, 1c vs. 1a). A bulky, electron-donating methoxy group is detrimental (1d). Combining halogens at the 3 and 4 positions leads to a significant increase in potency (1f), identifying this as a promising vector for lead optimization.
Case Study: Conceptual Design of a Novel Aurora Kinase A Inhibitor
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitotic progression. Its overexpression is linked to various cancers, making it an attractive therapeutic target.[8][9]
Caption: Inhibition of Aurora Kinase A can disrupt mitosis and reduce MYC stability.
Synthetic Strategy and Biological Validation
Building on the SAR from our hypothetical screen, a lead compound like 1f would be synthesized on a larger scale. Its activity would then be validated in a cellular context.
Experimental Protocol: Western Blot for Target Engagement
Objective: To determine if the lead compound inhibits Aurora Kinase A activity inside cancer cells by measuring the phosphorylation of a downstream substrate.
Materials:
-
HCT-116 colon cancer cells (or other relevant cell line)
-
Lead compound 1f
-
Antibodies: anti-phospho-Aurora A (Thr288), anti-total-Aurora A, anti-GAPDH (loading control)
-
Lysis buffer, SDS-PAGE gels, Western blotting equipment
Procedure:
-
Cell Treatment: Plate HCT-116 cells and allow them to adhere overnight. Treat the cells with increasing concentrations of compound 1f (e.g., 0, 10, 50, 250, 1000 nM) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-Aurora A overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total Aurora A and GAPDH to ensure equal protein loading and that the compound does not cause degradation of the kinase itself.
Expected Result: A dose-dependent decrease in the phospho-Aurora A signal with no significant change in total Aurora A or GAPDH would provide strong evidence of on-target activity in a cellular environment.
Conclusion and Future Perspectives
The this compound scaffold represents a powerful and efficient entry point for the discovery of novel kinase inhibitors. Its enhanced reactivity, driven by the C5-sulfone group, allows for the rapid construction of diverse chemical libraries through robust SNAr chemistry. This enables a thorough exploration of structure-activity relationships, accelerating the journey from an initial concept to a validated lead compound.
Future work could involve leveraging this scaffold to design more complex inhibitor modalities, such as covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue near the active site, or multi-targeted agents designed to inhibit several key oncogenic kinases simultaneously.[10] The principles and protocols outlined in this guide provide a solid foundation for such advanced drug discovery endeavors.
References
- 1. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on macrocyclic kinase inhibitors in clinical trials - Int J Pharm Chem Anal [ijpca.org]
- 3. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 2-Thiouracil-5-Sulfonamide Derivatives as Potent Inducers of Cell Cycle Arrest and CDK2A Inhibition Supported by Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Chloro-5-Methanesulfonylpyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] This technical guide delves into the specific and strategic role of a highly functionalized pyrimidine derivative, 2-chloro-5-methanesulfonylpyrimidine . We will explore its synthesis, unique reactivity profile, and its pivotal application as a versatile building block in the design and synthesis of targeted therapeutics, with a particular focus on kinase inhibitors. This guide will provide not only the theoretical underpinnings of its utility but also practical, field-proven experimental protocols and insights into the structure-activity relationships of its derivatives.
Introduction: The Pyrimidine Scaffold in Drug Discovery
Nitrogen-containing heterocycles are fundamental pharmacophores in a vast array of approved drugs.[3] Among these, the pyrimidine ring system holds a privileged position, found in natural products like nucleic acid bases (cytosine, thymine, and uracil) and in a multitude of synthetic drugs with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial agents.[1][2] The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, makes it susceptible to nucleophilic attack, a property that medicinal chemists have expertly exploited to construct complex molecular architectures.
The strategic placement of activating and leaving groups on the pyrimidine core can fine-tune its reactivity, allowing for controlled and regioselective modifications. This guide focuses on a particularly powerful building block: this compound. The presence of a chloro group at the 2-position provides a reactive handle for nucleophilic aromatic substitution (SNAr), while the potent electron-withdrawing methanesulfonyl group at the 5-position significantly enhances the electrophilicity of the pyrimidine ring, thereby activating the 2- and 4-positions for nucleophilic attack.[4] This dual activation makes this compound a highly valuable and versatile intermediate in the synthesis of complex drug molecules.
Synthesis and Physicochemical Properties
While a direct, one-pot synthesis of this compound may not be extensively documented, a plausible and efficient synthetic route can be devised based on established transformations of pyrimidine derivatives. A common strategy involves the introduction of a methylthio group, which is subsequently oxidized to the methanesulfonyl group.
Proposed Synthetic Pathway
A practical synthetic approach would likely commence with a readily available pyrimidine precursor, such as 2-chloropyrimidine, and proceed through the following key steps:
-
Introduction of a Thioether: Nucleophilic substitution of a suitable starting material, for instance, 2,5-dihalopyrimidine, with sodium thiomethoxide to introduce the methylthio group at the 5-position.
-
Oxidation to the Sulfone: The resulting 2-chloro-5-methylthiopyrimidine is then oxidized to the target this compound. This oxidation is a critical step and can be achieved using a variety of oxidizing agents.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 2-Chloro-5-methylthiopyrimidine
-
Reaction: 5-Bromo-2-chloropyrimidine is reacted with sodium thiomethoxide in a suitable polar aprotic solvent.
-
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-5-methylthiopyrimidine.
-
Step 2: Oxidation to this compound
-
Reaction: The sulfide is oxidized to the sulfone using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).[5][6]
-
Procedure (using m-CPBA):
-
Dissolve 2-chloro-5-methylthiopyrimidine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.2-2.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize or purify by column chromatography to obtain pure this compound.
-
Physicochemical Properties and Reactivity Profile
The key to the utility of this compound lies in its electronic properties. The methanesulfonyl (-SO2Me) group is a powerful electron-withdrawing group, significantly more so than a nitro group. This has two major consequences:
-
Enhanced Electrophilicity: The pyrimidine ring is rendered highly electron-deficient, making it exceptionally susceptible to nucleophilic attack.
-
Activation of the Leaving Group: The strong electron-withdrawing effect stabilizes the negative charge in the Meisenheimer intermediate formed during SNAr, thus lowering the activation energy for the substitution reaction.[7]
The chlorine atom at the 2-position serves as an excellent leaving group in SNAr reactions. The combination of these features makes this compound a potent electrophile for the construction of C-N, C-O, and C-S bonds.
Caption: Reactivity profile of this compound in SNAr reactions.
Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The unique reactivity of this compound makes it an ideal building block for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many kinase inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, and the pyrimidine scaffold is frequently employed for this purpose.[8]
Central Scaffold in BRAF Inhibitors
A prominent application of pyrimidine derivatives with similar substitution patterns is in the synthesis of inhibitors of the B-Raf serine/threonine kinase, a key player in the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, are found in a significant percentage of melanomas and other cancers.[9]
Drugs like Dabrafenib and research compounds such as PLX4720 feature a core structure where a substituted aniline is linked to a pyrimidine ring.[9][10] The synthesis of these molecules and their analogs can strategically employ this compound or similar intermediates. The SNAr reaction between the chloropyrimidine and an appropriate aniline derivative is a key bond-forming step.
Caption: General synthetic workflow for BRAF inhibitor analogs.
Experimental Protocol: SNAr Coupling with a Substituted Aniline
-
Reaction: Coupling of this compound with a generic substituted aniline.
-
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the substituted aniline (1.1 eq), and a suitable base such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Add a polar aprotic solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-aryl-5-methanesulfonylpyrimidin-2-amine.
-
Structure-Activity Relationship (SAR) Insights
The use of this compound as a starting material allows for the systematic exploration of the structure-activity relationship (SAR) of the resulting compounds. The methanesulfonyl group, in particular, can play a crucial role in the biological activity of the final molecule.
| Structural Modification | Rationale and Potential Impact on Activity |
| Variation of the Nucleophile | The nature of the nucleophile (e.g., different substituted anilines, phenols, or thiols) directly influences the interaction of the final compound with the target protein. This allows for the optimization of binding affinity and selectivity. |
| Modification of the Sulfonyl Group | While the methanesulfonyl group is a potent activator, its replacement with other sulfonyl derivatives or bioisosteres can modulate physicochemical properties such as solubility and metabolic stability, and can also introduce new interactions with the target. |
| Further Substitution on the Pyrimidine Ring | If the synthesis allows, further functionalization of the pyrimidine ring can be explored to probe for additional binding pockets on the target protein, potentially leading to increased potency or altered selectivity profiles. |
Studies on pyrimidine-sulfonamide based BRAF inhibitors have highlighted the importance of the sulfonamide linker and specific substitution patterns on the aromatic rings for achieving high potency.[1] The ability to readily synthesize a diverse library of analogs using this compound is therefore a significant advantage in lead optimization campaigns.
Signaling Pathway Context: The MAPK/ERK Cascade
The therapeutic rationale for targeting BRAF lies in its central role in the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by BRAF inhibitors.
In cancers with the BRAF V600E mutation, the BRAF protein is constitutively active, leading to uncontrolled downstream signaling and cell proliferation. Inhibitors synthesized from building blocks like this compound are designed to bind to the ATP-binding site of the mutated BRAF kinase, preventing its catalytic activity and thereby blocking the aberrant signaling cascade.
Conclusion and Future Perspectives
This compound represents a powerful and versatile building block in the medicinal chemist's toolkit. Its tailored electronic properties facilitate efficient and regioselective nucleophilic aromatic substitution reactions, providing a reliable entry point for the synthesis of complex heterocyclic compounds. The demonstrated utility of similarly substituted pyrimidines in the development of potent and selective kinase inhibitors, particularly for the challenging BRAF V600E target, underscores the strategic importance of this scaffold.
As the demand for targeted therapies continues to grow, the ability to rapidly synthesize and evaluate novel chemical entities is paramount. The strategic use of pre-activated and functionalized building blocks like this compound will undoubtedly continue to accelerate the discovery and development of the next generation of life-saving medicines. Future work in this area will likely involve the exploration of this building block in the synthesis of inhibitors for other kinase targets, as well as its application in the development of other classes of therapeutic agents where a highly functionalized pyrimidine core is desirable.
References
- 1. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfone synthesis by oxidation [organic-chemistry.org]
- 6. Synthesis of 2-Chloro/2-methylsulphonyl-5-(2-phenyl-4-quinolyl)-1, 3, 4-oxadiazole Compounds and Their Nucleophilic Displacement [cjcu.jlu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. Rapid, Microwave-Assisted Organic Synthesis of Selective V600EBRAF Inhibitors for Preclinical Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
preparation of 2-amino-5-methanesulfonylpyrimidine from 2-chloro-5-methanesulfonylpyrimidine
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the synthesis of 2-amino-5-methanesulfonylpyrimidine from its precursor, 2-chloro-5-methanesulfonylpyrimidine. The described protocol is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This application note delves into the mechanistic underpinnings of the synthesis, provides a detailed, step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques. The information presented herein is intended to equip researchers in medicinal chemistry and drug development with a robust and reproducible method for accessing this important molecular scaffold.
Introduction: The Significance of the Aminopyrimidine Moiety
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids and numerous pharmaceuticals. The introduction of an amino group at the 2-position of the pyrimidine ring is a common strategy in drug design to modulate physicochemical properties and biological activity. Specifically, 2-amino-5-methanesulfonylpyrimidine serves as a key intermediate in the synthesis of various therapeutic agents, leveraging the electron-withdrawing nature of the methanesulfonyl group to influence molecular interactions and metabolic stability.
The conversion of this compound to its amino analogue proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-deficient nature of the pyrimidine ring, which is further activated by the strongly electron-withdrawing methanesulfonyl group at the 5-position. The chlorine atom at the 2-position, flanked by two nitrogen atoms, serves as a competent leaving group, readily displaced by a nucleophilic aminating agent.
Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is the SNAr reaction, a two-step addition-elimination process.
-
Step 1: Nucleophilic Attack: The aminating agent (e.g., ammonia) acts as a nucleophile and attacks the electron-deficient carbon atom at the 2-position of the pyrimidine ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring and the sulfonyl group, which stabilizes the complex and facilitates its formation.
-
Step 2: Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion, yielding the final product, 2-amino-5-methanesulfonylpyrimidine.
The general workflow for this transformation is depicted below:
Caption: General experimental workflow for the synthesis of 2-amino-5-methanesulfonylpyrimidine.
Experimental Protocol
This protocol provides a detailed procedure for the amination of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercial Source |
| Ammonium Hydroxide (28-30% solution in water) | ACS Reagent Grade | Commercial Source |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial Source |
| Ethanol | 200 Proof, Absolute | Commercial Source |
| Deionized Water | High Purity | In-house |
| High-Pressure Reaction Vessel (Autoclave) | - | - |
| Standard laboratory glassware | - | - |
| Magnetic stirrer with heating | - | - |
| Filtration apparatus (Büchner funnel, filter paper) | - | - |
| Rotary evaporator | - | - |
| High-vacuum pump | - | - |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. Ammonia is a corrosive and pungent gas.
-
Pressure Reaction: The use of a high-pressure autoclave requires proper training and adherence to the manufacturer's safety guidelines. Ensure the vessel is properly sealed and monitored throughout the reaction.
-
Reagent Handling: this compound is a potential irritant. Avoid inhalation and contact with skin and eyes. Ammonium hydroxide is corrosive and can cause severe burns. Handle with extreme care.
Step-by-Step Procedure
-
Reaction Setup:
-
In a suitable high-pressure reaction vessel (autoclave), place a magnetic stir bar.
-
Add this compound (1.0 eq.).
-
Add 1,4-dioxane (approximately 5-10 mL per gram of the starting material).
-
Carefully add concentrated ammonium hydroxide (28-30% solution, 5-10 eq.). Caution: This should be done slowly in a fume hood.
-
-
Reaction Conditions:
-
Seal the autoclave securely according to the manufacturer's instructions.
-
Place the vessel in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) if a sampling port is available.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature. Warning: Do not open the vessel while it is still hot or under pressure.
-
Once at room temperature, carefully vent the autoclave in a fume hood to release any excess ammonia pressure.
-
Open the vessel and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the 1,4-dioxane and excess ammonia.
-
The resulting solid or slurry is the crude product.
-
-
Purification:
-
Triturate the crude solid with deionized water to remove any remaining ammonium salts.
-
Filter the solid using a Büchner funnel and wash thoroughly with cold deionized water.
-
Further wash the solid with a small amount of cold ethanol to remove any residual organic impurities.
-
Dry the purified product under high vacuum to a constant weight.
-
Characterization
The identity and purity of the synthesized 2-amino-5-methanesulfonylpyrimidine should be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure by analyzing the chemical shifts, integration, and coupling patterns. The disappearance of the signal corresponding to the chloro-pyrimidine and the appearance of signals for the amino-pyrimidine will be indicative of a successful reaction.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound.
Mechanistic Rationale and Optimization
The choice of reaction parameters is critical for the successful synthesis of 2-amino-5-methanesulfonylpyrimidine.
-
Solvent: 1,4-Dioxane is a suitable solvent as it is relatively inert and can solubilize both the starting material and the aminating agent at elevated temperatures. Other polar aprotic solvents can also be explored.
-
Temperature and Pressure: The amination of an electron-deficient chloro-pyrimidine typically requires elevated temperatures to overcome the activation energy of the reaction. The use of a sealed autoclave allows the reaction to be performed above the boiling point of the solvent and the aminating agent, thereby increasing the reaction rate.
-
Aminating Agent: Concentrated ammonium hydroxide provides a high concentration of ammonia in the reaction mixture. Alternatively, a solution of ammonia in an organic solvent like methanol or dioxane can be used. For some substrates, using ammonia gas bubbled through the reaction mixture at atmospheric pressure might be sufficient, but this often requires longer reaction times.
The reaction workflow can be visualized as follows:
Caption: Simplified reaction pathway for the synthesis.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the preparation of 2-amino-5-methanesulfonylpyrimidine. By understanding the principles of nucleophilic aromatic substitution and carefully controlling the reaction parameters, researchers can efficiently synthesize this valuable building block for applications in drug discovery and development. Adherence to the outlined safety procedures is paramount for the safe execution of this synthesis.
reaction of 2-chloro-5-methanesulfonylpyrimidine with arylboronic acids
An In-Depth Guide to the Synthesis of 2-Aryl-5-Methanesulfonylpyrimidines via Palladium-Catalyzed Cross-Coupling
Abstract
This technical guide provides a comprehensive overview and a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction between 2-chloro-5-methanesulfonylpyrimidine and various arylboronic acids. This reaction is a pivotal method for synthesizing 2-aryl-5-methanesulfonylpyrimidine scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The potent electron-withdrawing nature of the methanesulfonyl group imparts unique physicochemical properties beneficial for drug candidates, including enhanced metabolic stability and target binding affinity.[1] This document delves into the reaction mechanism, offers a field-proven, step-by-step protocol, discusses the reaction's scope and limitations, and provides troubleshooting insights for researchers, chemists, and professionals in drug development.
Introduction: Significance and Application
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon bonds.[2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction couples organoboron compounds with organic halides or triflates, demonstrating remarkable functional group tolerance and mild reaction conditions.[3][4]
The focus of this guide, the coupling of this compound, is particularly relevant in pharmaceutical research. The pyrimidine core is a privileged scaffold found in numerous approved drugs. When substituted at the 2-position with an aryl group, it creates a biaryl-like structure crucial for various biological activities. The addition of a methanesulfonyl (-SO₂CH₃) group at the 5-position significantly modulates the electronic properties of the pyrimidine ring. This strong electron-withdrawing group can enhance the molecule's interaction with biological targets through hydrogen bonding, improve metabolic stability by blocking potential sites of metabolism, and increase solubility.[1] Consequently, the 2-aryl-5-methanesulfonylpyrimidine motif is a valuable building block for developing novel therapeutic agents, including kinase inhibitors and other targeted therapies.[5][6]
The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which is regenerated at the end of each cycle.[7] The three fundamental steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst. The this compound, an electrophile, reacts with the Pd(0) complex. The palladium atom inserts itself into the carbon-chlorine bond, breaking it and forming a new organopalladium(II) complex. This step is often the rate-determining step of the entire cycle.[3][7] The electron-deficient nature of the pyrimidine ring, enhanced by the methanesulfonyl group, facilitates this step.
-
Transmetalation : This step involves the transfer of the aryl group from the boron atom to the palladium(II) complex. For this to occur, the arylboronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base reacts with the boronic acid to form a more nucleophilic boronate salt (-B(OR)₃⁻).[8][9] This "ate" complex then transfers its aryl group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : In the final step, the two organic ligands (the pyrimidine and the aryl group) on the palladium center couple, forming the desired C-C bond of the 2-aryl-5-methanesulfonylpyrimidine product. This process reduces the palladium from Pd(II) back to its Pd(0) state, thus regenerating the catalyst, which can then enter another catalytic cycle.[10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a reliable method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment
-
Reagents :
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv., 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv., 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv.)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
-
-
Equipment :
-
Schlenk flask or a round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon gas line with manifold)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and UV lamp
-
Glass column for chromatography
-
Step-by-Step Procedure
Reaction Setup (Under Inert Atmosphere)
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 209 mg, 1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (425 mg, 2.0 mmol, 2.0 equiv.).
-
In a separate small vial, prepare the catalyst premix by dissolving Palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%) and SPhos (16.4 mg, 0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane. The solution should be prepared under an inert atmosphere.
-
Evacuate and backfill the Schlenk flask with inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
To the Schlenk flask containing the solids, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water via syringe.
-
Add the catalyst premix from the vial to the reaction mixture using a syringe.
-
Seal the flask and place it in a preheated oil bath at 100 °C.
Reaction and Monitoring
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress periodically by TLC or LC-MS. To take a sample for TLC, briefly remove the flask from heat, cool slightly, and quickly take a small aliquot with a capillary tube. The reaction is typically complete within 4-16 hours.
Work-up and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic mixture with water (2 x 15 mL) and then with brine (1 x 15 mL) in a separatory funnel.
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 10% to 50% ethyl acetate in hexanes) to isolate the pure 2-aryl-5-methanesulfonylpyrimidine product.
Characterization
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Data Presentation and Discussion
The described protocol is robust and applicable to a wide range of arylboronic acids. The yields are generally good to excellent, though they can be influenced by the electronic and steric properties of the substituents on the arylboronic acid.
Reaction Scope: Representative Examples
| Entry | Arylboronic Acid (Ar-B(OH)₂) | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-5-methanesulfonylpyrimidine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-5-methanesulfonylpyrimidine | 90-98% |
| 3 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-5-methanesulfonylpyrimidine | 80-90% |
| 4 | 3-Cyanophenylboronic acid | 2-(3-Cyanophenyl)-5-methanesulfonylpyrimidine | 75-85% |
| 5 | 2-Methylphenylboronic acid | 2-(2-Methylphenyl)-5-methanesulfonylpyrimidine | 65-75% |
| 6 | 3-Pyridinylboronic acid | 2-(Pyridin-3-yl)-5-methanesulfonylpyrimidine | 70-80% |
Note: Yields are illustrative and based on typical outcomes for Suzuki-Miyaura couplings of heteroaryl chlorides.[11][12] Actual yields may vary depending on the precise reaction conditions and scale.
Discussion of Results
-
Electronic Effects : Arylboronic acids bearing electron-donating groups (e.g., methoxy, Entry 2) often react faster and provide higher yields. Conversely, those with strong electron-withdrawing groups (e.g., cyano, Entry 4) may require slightly longer reaction times but still proceed efficiently.[13]
-
Steric Hindrance : Ortho-substituted arylboronic acids (e.g., 2-methylphenyl, Entry 5) can lead to lower yields due to steric hindrance, which can slow down both the transmetalation and reductive elimination steps. In such cases, using a bulkier phosphine ligand or higher temperatures may be beneficial.[14]
-
Heteroarylboronic Acids : The protocol is also effective for coupling with heteroarylboronic acids, such as pyridinylboronic acid (Entry 6), expanding the synthetic utility for accessing complex drug-like scaffolds.[11]
-
Side Reactions : A common side reaction is the protodeboronation of the arylboronic acid, where the B(OH)₂ group is replaced by a hydrogen atom.[9] This can be minimized by using a sufficient excess of the boronic acid and ensuring an efficient catalytic turnover.
Figure 2: General experimental workflow for the synthesis and purification.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound with arylboronic acids is a highly efficient and versatile method for the synthesis of a valuable class of compounds for drug discovery. The protocol detailed herein, utilizing a Pd(OAc)₂/SPhos catalyst system, provides a reliable pathway to access these scaffolds in high yields. By understanding the underlying mechanism and the influence of substrate properties, researchers can effectively apply and adapt this methodology to accelerate the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. thieme-connect.com [thieme-connect.com]
The Strategic Utility of 2-Chloro-5-methanesulfonylpyrimidine in Modern Drug Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Rise of Targeted Therapies
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including several revolutionary kinase inhibitors. The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's biological activity. Within this context, 2-chloro-5-methanesulfonylpyrimidine emerges as a highly valuable, albeit specialized, intermediate. Its utility lies in the predictable and efficient introduction of the pyrimidine core into a target molecule, a critical step in the synthesis of numerous clinically significant drugs. This guide elucidates the chemical principles underpinning the reactivity of this intermediate and provides a detailed protocol for its application in the synthesis of a key pharmacophore, using the synthesis of the multi-kinase inhibitor Pazopanib as a representative example.
Chemical Reactivity and Strategic Advantage
The reactivity of this compound is dominated by the electronic properties of its substituents. The pyrimidine ring itself is electron-deficient, which predisposes it to nucleophilic aromatic substitution (SNAr) . This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing methanesulfonyl (-SO₂CH₃) group at the 5-position. This group, through its inductive and resonance effects, powerfully depletes electron density from the pyrimidine ring, making the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles.
The chlorine atom at the 2-position is particularly activated and serves as an excellent leaving group. This predictable reactivity allows for the regioselective formation of a C-N or C-O bond at this position, a common linkage in many kinase inhibitors that interact with the hinge region of the kinase domain.
Application in Kinase Inhibitor Synthesis: The Pazopanib Blueprint
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its synthesis provides an excellent case study for the application of substituted chloropyrimidines. While many reported syntheses of Pazopanib start with 2,4-dichloropyrimidine, the underlying principles of sequential nucleophilic aromatic substitution are directly applicable to this compound.[3][4] The methanesulfonyl group in the target intermediate would further enhance the reactivity at the 2-position, potentially allowing for milder reaction conditions or improved yields.
The core strategy in the synthesis of Pazopanib involves the sequential displacement of two chlorine atoms on a pyrimidine ring.[5] This step-wise approach is crucial for building the complex molecular architecture of the final drug molecule.
Visualizing the Synthetic Strategy
The following diagram illustrates a key fragment of the Pazopanib synthesis, showcasing the sequential nucleophilic aromatic substitution on a dichloropyrimidine intermediate. This process is analogous to the expected reactivity of this compound.
Caption: Generalized synthetic pathway for Pazopanib highlighting sequential SNAr reactions.
Detailed Laboratory Protocol: Synthesis of a Key Pazopanib Intermediate
This protocol details the synthesis of a key intermediate in the Pazopanib synthesis, 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide, which is analogous to a reaction that would be performed with this compound.[3][4] This procedure is adapted from published patents and serves as a practical guide for researchers.[6][7]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 5-amino-2-methylbenzenesulfonamide | ≥98% | Commercially Available |
| 2,4-dichloropyrimidine | ≥98% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Ethanol (EtOH) | Anhydrous | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available |
| Ethyl acetate (EtOAc) | HPLC Grade | Commercially Available |
Experimental Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine 5-amino-2-methylbenzenesulfonamide (10.0 g, 53.7 mmol) with ethanol (100 mL) and tetrahydrofuran (25 mL).
-
Addition of Reagents: To this suspension, add 2,4-dichloropyrimidine (20.0 g, 134.2 mmol) and sodium bicarbonate (17.0 g, 202.3 mmol) at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70-75 °C and maintain for 12-15 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to 10 °C and stir for an additional 2 hours.
-
Purification: The resulting solid is collected by filtration and washed with cold ethanol. The crude product can be further purified by recrystallization from ethyl acetate to yield the desired intermediate as a solid.[4]
Expected Outcome and Characterization
The expected product is 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide. The structure should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the key Pazopanib intermediate.
Safety and Handling
-
This compound and its analogues are halogenated heterocyclic compounds and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
All reactions should be conducted in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound represents a strategically important intermediate for the synthesis of complex, biologically active molecules, particularly in the realm of kinase inhibitors. Its enhanced electrophilicity due to the methanesulfonyl group makes it a prime candidate for efficient nucleophilic aromatic substitution reactions. The principles and protocols outlined in this guide, exemplified by the synthesis of a key Pazopanib intermediate, provide a solid foundation for researchers to leverage the synthetic potential of this and related pyrimidine building blocks in the ongoing quest for novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2012073254A1 - A process for the preparation of pazopanib using novel intermediate - Google Patents [patents.google.com]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
The Strategic Application of 2-Chloro-5-methanesulfonylpyrimidine in the Development of Targeted Cancer Therapeutics: A Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The Versatility of the Pyrimidine Scaffold in Oncology
The pyrimidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of nucleobases in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a cornerstone in the development of anticancer agents. These compounds can act as antimetabolites, directly interfering with nucleic acid synthesis, or serve as versatile platforms for the design of highly specific enzyme inhibitors.[1][2] Among the vast array of pyrimidine-based intermediates, 2-chloro-5-methanesulfonylpyrimidine stands out as a particularly valuable building block for the synthesis of targeted cancer therapeutics, especially kinase inhibitors. The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores, while the methanesulfonyl group at the 5-position can influence the electronic properties and solubility of the final compound, and potentially engage in key interactions within the target protein's binding site.
This guide provides an in-depth exploration of the applications of this compound in cancer research, offering detailed protocols for the evaluation of its derivatives and insights into the signaling pathways they commonly target.
Application Note I: this compound as a Key Intermediate in the Synthesis of Kinase Inhibitors
The dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation, survival, and metastasis.[3] Consequently, kinase inhibitors have become a major class of targeted cancer therapies. The pyrimidine scaffold is frequently employed in the design of these inhibitors due to its ability to mimic the purine core of ATP, the natural substrate for kinases.
This compound is an ideal starting material for the synthesis of pyrimidine-based kinase inhibitors. The chlorine atom at the 2-position is readily displaced by amines, anilines, and other nucleophiles, allowing for the systematic exploration of the chemical space around the pyrimidine core to optimize potency and selectivity. This synthetic strategy has been successfully employed to develop inhibitors against several key oncogenic kinases.
Case Study: Targeting Mitotic and Proliferation Pathways
Aurora Kinase A and Cyclin-Dependent Kinase 1 (CDK1) Inhibition:
Aberrant activity of Aurora kinase A and CDK1 is frequently observed in human tumors and is associated with uncontrolled mitosis and cell division.[4][5] Pyrimidine derivatives have been developed as potent inhibitors of these kinases. The synthesis of such inhibitors often involves the reaction of a chloropyrimidine intermediate with various amine-containing fragments to build the final molecule. For instance, a 2-chloropyrimidine can be reacted with a pyrazole-amine and subsequently with a substituted aniline to generate a library of potential inhibitors.[6]
PI3K/Akt/mTOR Pathway Inhibition:
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in many cancers.[7][8][9] Pyrimidine-based compounds have been successfully developed as inhibitors of kinases within this pathway. The synthesis of these inhibitors often utilizes a chloropyrimidine core, which is elaborated through sequential reactions to introduce moieties that confer high affinity and selectivity for the target kinase.[10]
Experimental Protocols for the Evaluation of this compound Derivatives
The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of novel anticancer compounds synthesized from this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[11][12][13] It measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution (G0/G1, S, G2/M phases) of cancer cells treated with a test compound.[14][15][16][17]
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: In Vitro Kinase Inhibition Assay
This is a general protocol for a biochemical assay to determine the inhibitory activity of a compound against a specific kinase.[18][19][20][21]
Materials:
-
Recombinant purified kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the assay buffer, the kinase, the substrate, and serial dilutions of the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific duration.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Read the signal (e.g., luminescence, fluorescence) on a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC₅₀ value.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins, providing insights into the mechanism of action of a compound.[22][23][24][25]
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the changes in protein expression or phosphorylation levels.
Protocol 5: In Vivo Anti-Tumor Efficacy in a Xenograft Model
This protocol describes the evaluation of a compound's anti-tumor activity in an in vivo setting using a subcutaneous xenograft model.[2][26][27][28][29]
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Efficacy Endpoints: Monitor tumor growth inhibition and body weight changes. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Key Signaling Pathways Targeted by Pyrimidine-Based Inhibitors
The PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell survival, growth, and proliferation.[7][8][9][10][30] Its aberrant activation is a frequent event in cancer.
References
- 1. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Physiological and Oncogenic Aurora-A Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting CDK1 in cancer: mechanisms and implications [ouci.dntb.gov.ua]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
- 20. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 21. domainex.co.uk [domainex.co.uk]
- 22. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - KR [thermofisher.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 30. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Application Notes: 2-Chloro-5-methanesulfonylpyrimidine as a Strategic Building Block for Novel ALK/EGFR Inhibitors
Introduction: The Pursuit of Specificity in Kinase Inhibition
The landscape of oncology has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. Among the most critical targets are Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), receptor tyrosine kinases whose aberrant activation drives the proliferation of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[1][2][3] The pyrimidine scaffold has emerged as a privileged structure in the design of kinase inhibitors, valued for its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[1][2] This document provides a detailed guide on the strategic application of 2-chloro-5-methanesulfonylpyrimidine, a highly versatile building block, in the synthesis of potent and selective ALK and EGFR inhibitors.
The rationale for selecting this compound lies in its unique electronic and steric properties. The pyrimidine core serves as an excellent bioisostere for the adenine base of ATP. The chlorine atom at the 2-position provides a reactive handle for introducing diverse substituents through well-established cross-coupling methodologies.[4] Crucially, the potent electron-withdrawing methanesulfonyl (mesyl) group at the 5-position significantly activates the pyrimidine ring for nucleophilic aromatic substitution (SNAr), a key reaction in the construction of these complex molecules.[5][6] This activation allows for sequential and site-selective functionalization, a critical aspect in building libraries of compounds for structure-activity relationship (SAR) studies.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid with the molecular formula C₅H₅ClN₂O₂S. Its structure is characterized by a pyrimidine ring substituted with a chlorine atom at the C2 position and a methanesulfonyl group at the C5 position.
| Property | Value |
| Molecular Formula | C₅H₅ClN₂O₂S |
| Molecular Weight | 192.62 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
The key to the utility of this building block is the differential reactivity of its functional groups. The chlorine at the C2 position is susceptible to displacement via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[7][8] The strong electron-withdrawing nature of the methanesulfonyl group at C5 makes the C4 and C6 positions of the pyrimidine ring highly electrophilic and susceptible to nucleophilic aromatic substitution. This dual reactivity allows for a modular and convergent synthetic approach to complex inhibitor structures.
Mechanism of Action: Targeting ALK and EGFR Signaling
ALK and EGFR are transmembrane receptors that, upon ligand binding, dimerize and activate their intracellular tyrosine kinase domains.[9][10] This triggers a cascade of downstream signaling pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3][9] In cancer, chromosomal rearrangements can lead to the formation of fusion proteins like EML4-ALK, resulting in constitutive, ligand-independent kinase activity and uncontrolled cell growth.[3][11] Similarly, mutations in EGFR can lead to its persistent activation.[1]
Small molecule inhibitors designed from the this compound scaffold act as ATP-competitive inhibitors.[11][12] The pyrimidine core mimics the adenine ring of ATP, while the substituents introduced at the C2 and C4/C6 positions occupy adjacent hydrophobic pockets and form additional interactions within the kinase domain, leading to high-affinity binding and potent inhibition of the enzyme's autophosphorylation and downstream signaling.[13][14]
Signaling Pathway Diagrams
Caption: Simplified ALK signaling pathway and point of inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Synthetic Protocols: A Modular Approach
The synthesis of ALK/EGFR inhibitors using this compound typically follows a sequential cross-coupling and SNAr strategy. The following protocols are illustrative examples for the synthesis of a key intermediate.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This reaction is used to install an aryl or heteroaryl group at the C2 position of the pyrimidine ring.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for cross-coupling of electron-deficient heteroaryl chlorides. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[16] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents facilitate the reaction; water is often necessary for the base to be effective. |
| Temperature | 80-110 °C | Provides sufficient energy to overcome the activation barrier for oxidative addition. |
Protocol 2: Buchwald-Hartwig Amination
This protocol is employed to introduce a primary or secondary amine at the C2 position.
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the amine (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and Xantphos (0.04 eq) to a dry reaction vessel.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the vessel and heat the mixture to 110 °C.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with a suitable solvent like dichloromethane, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Bulky, electron-rich phosphine ligands facilitate oxidative addition and reductive elimination steps.[7][8] |
| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Strong, non-nucleophilic bases are required for the deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are crucial for reaction efficiency. |
| Temperature | 90-120 °C | Necessary to drive the catalytic cycle. |
Case Study: Synthesis of a Ceritinib Analog Precursor
Ceritinib is a potent second-generation ALK inhibitor.[13][17][18] Its synthesis showcases the strategic use of a substituted 2,4-dichloropyrimidine. The principles can be directly applied using this compound to generate novel analogs with potentially improved properties. The core of ceritinib is a 2,4-diaminopyrimidine structure.[13]
A hypothetical synthetic sequence towards a ceritinib-like core using our building block would involve:
-
Buchwald-Hartwig Amination: Reaction of this compound with a substituted aniline (e.g., 2-(isopropylsulfonyl)aniline) to install the first amino substituent at the C2 position.
-
Nucleophilic Aromatic Substitution (SNAr): The resulting 2-amino-5-methanesulfonylpyrimidine intermediate would then undergo an SNAr reaction. The methanesulfonyl group activates the C4 position for nucleophilic attack by a second amine (e.g., 5-methyl-4-(piperidin-4-yl)aniline), displacing a hydride or, if a 4-chloro derivative were used, a chloride.
This modular approach allows for the rapid generation of a library of analogs by varying the coupling partners in both the Buchwald-Hartwig and SNAr steps, facilitating the exploration of the chemical space around the pyrimidine scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of next-generation ALK and EGFR inhibitors. Its pre-activated nature and orthogonal reactivity at the C2 position make it an ideal starting material for constructing complex, highly functionalized pyrimidine-based drug candidates. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in drug discovery to leverage this key intermediate in their quest for more effective and durable cancer therapies. The continued exploration of novel substituents and synthetic strategies centered around this scaffold holds significant promise for overcoming the challenge of acquired resistance in kinase inhibitor therapy.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmajournal.net [pharmajournal.net]
- 3. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ceritinib as a promising therapy for ALK related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Chloro-5-methanesulfonylpyrimidine
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-chloro-5-methanesulfonylpyrimidine, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography on a C18 column with isocratic elution and UV detection. The protocol has been developed to ensure high levels of accuracy, precision, and specificity, making it suitable for quality control, stability testing, and process monitoring in research and drug development environments. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted pyrimidine, it serves as a critical building block for the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate can directly impact the yield and impurity profile of the final API. Therefore, a reliable and accurate analytical method is essential for its quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[1][2] Reversed-phase HPLC, in particular, is well-suited for the separation of moderately polar to nonpolar compounds like pyrimidine derivatives.[4][5] This note provides a comprehensive, step-by-step protocol for the analysis of this compound, including method parameters, sample preparation, and a full validation summary based on ICH Q2(R2) guidelines.[6]
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.5%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Buffer Component: Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade
-
pH Adjustment: Phosphoric Acid (85%), ACS Grade
Instrumentation
An HPLC system equipped with the following components is recommended:
-
Quaternary or Binary Solvent Delivery Pump
-
Autosampler with temperature control
-
Column Thermostat
-
UV-Vis or Photodiode Array (PDA) Detector
Chromatographic Conditions
The separation is achieved using a reversed-phase C18 column. The conditions provided below have been optimized for efficient separation and optimal peak shape.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | 20mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Causality of Choices:
-
Column: A C18 stationary phase provides the necessary hydrophobic interaction to retain the analyte and separate it from potential impurities.
-
Mobile Phase: The acetonitrile/water mixture offers good solvating power. The phosphate buffer at pH 3.0 ensures the consistent ionization state of the analyte and any acidic or basic impurities, leading to reproducible retention times and improved peak symmetry.
-
Detection Wavelength: 245 nm was selected based on the UV absorbance maximum of the methanesulfonylpyrimidine chromophore, ensuring high sensitivity.
Solution Preparation
2.4.1 Mobile Phase Preparation (1 L)
-
Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve it in 1 L of deionized water.
-
Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
Prepare the final mobile phase by mixing 600 mL of the prepared buffer with 400 mL of acetonitrile.
-
Degas the mobile phase by sonication or online degasser before use.
2.4.2 Standard Solution Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard (100 µg/mL): Pipette 5 mL of the Stock Standard into a 50 mL volumetric flask and dilute to volume with the mobile phase.
2.4.3 Sample Preparation
-
Accurately weigh an appropriate amount of the sample expected to contain 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of methanol and sonicate for 10 minutes to dissolve.
-
Dilute to volume with methanol and mix thoroughly.
-
Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to volume with the mobile phase to achieve a theoretical concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.[7][8]
Method Validation Protocol
The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[6][9]
Caption: Logical flow of HPLC method validation parameters.
System Suitability
System suitability testing (SST) is performed before any sample analysis to ensure the chromatographic system is performing adequately. Six replicate injections of the working standard (100 µg/mL) are made.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | ≤ 2.0 | 1.1 |
| Theoretical Plates (N) | > 2000 | 6500 |
| %RSD of Peak Area | ≤ 2.0% | 0.5% |
| %RSD of Retention Time | ≤ 1.0% | 0.2% |
Specificity
Specificity was demonstrated by analyzing a placebo (matrix without the analyte) and a placebo spiked with the analyte. The chromatogram of the placebo showed no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector confirmed the analyte peak was spectrally pure.
Linearity
Linearity was evaluated by analyzing five solutions ranging from 50% to 150% of the target analyte concentration (50, 75, 100, 125, and 150 µg/mL).
| Parameter | Result |
| Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = 25430x - 1250 |
Accuracy (Recovery)
Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%). Each level was prepared in triplicate. The percent recovery was calculated.
| Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.5% | 0.7% |
| 100% | 100.2% | 0.4% |
| 120% | 99.8% | 0.6% |
| Acceptance Criteria: Mean recovery between 98.0% and 102.0%. |
Precision
-
Repeatability (Intra-day Precision): Six individual sample preparations were analyzed on the same day. The %RSD was found to be 0.8%.[1]
-
Intermediate Precision (Inter-day Ruggedness): The analysis was repeated on a different day by a different analyst using a different HPLC system. The %RSD between the two data sets was 1.2%.
Acceptance Criteria: %RSD ≤ 2.0%.
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.15 µg/mL
-
LOQ: 0.50 µg/mL
Robustness
The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.
Detailed Protocol Workflow
The following diagram outlines the complete workflow from sample receipt to final result calculation.
Caption: Step-by-step experimental workflow for HPLC analysis.
Conclusion
The described reversed-phase HPLC method provides a simple, rapid, and reliable approach for the quantitative analysis of this compound. The method has been thoroughly validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, precision, and specificity. Its robustness ensures consistent performance under minor variations in operating conditions. This application note serves as a complete guide for researchers and quality control analysts involved in the synthesis and development of pharmaceuticals where this intermediate is used.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. greyhoundchrom.com [greyhoundchrom.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-Methanesulfonylpyrimidine Derivatives
Welcome to the technical support center for the synthesis of 2-chloro-5-methanesulfonylpyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore common challenges and provide in-depth, field-proven solutions to enhance your reaction yields and product purity. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental work.
I. Overview of the Synthetic Strategy
The synthesis of this compound derivatives typically follows a multi-step pathway. A common and effective route involves the initial preparation of a 5-methylthiopyrimidine precursor, followed by oxidation to the desired 5-methanesulfonylpyrimidine, and ensuring the presence of the 2-chloro substituent. The general workflow can be visualized as follows:
Caption: General synthetic workflow for this compound.
This guide will address critical aspects of this pathway, focusing on troubleshooting and yield improvement.
II. Frequently Asked Questions (FAQs) and Troubleshooting
Part A: Synthesis of the 5-Methylthiopyrimidine Precursor
A common precursor for the target molecule is 2-chloro-5-methylthiopyrimidine. A robust method for its synthesis involves the nucleophilic substitution of a suitable starting material, such as 5-bromo-2-chloropyrimidine, with a methylthiolate source.[1]
Question 1: I am experiencing low yields in the synthesis of 2-chloro-5-methylthiopyrimidine from 5-bromo-2-chloropyrimidine and sodium methyl mercaptide. What are the likely causes?
Answer: Low yields in this nucleophilic aromatic substitution (SNAr) reaction can often be attributed to several factors:
-
Reagent Quality: Sodium methyl mercaptide (NaSMe) is hygroscopic and can degrade upon exposure to air and moisture. Use freshly opened or properly stored reagent.
-
Reaction Temperature: While the reaction proceeds at a moderate temperature, side reactions can occur if the temperature is too high. A typical temperature range is 40-50°C.[1]
-
Solvent Choice: Anhydrous dimethylformamide (DMF) is a suitable solvent for this reaction.[1] Ensure the solvent is dry, as water can lead to hydrolysis of the starting material and reagent.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed.
Troubleshooting Protocol: Improving the Yield of 2-chloro-5-methylthiopyrimidine
-
Reagent Handling: Under an inert atmosphere (nitrogen or argon), dissolve 5-bromo-2-chloropyrimidine in anhydrous DMF.
-
Addition of NaSMe: Add sodium methyl mercaptide portion-wise to control any exotherm.
-
Temperature Control: Maintain the reaction temperature between 40-50°C.
-
Monitoring: After 2-6 hours, take an aliquot for TLC or LC-MS analysis to check for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, quench the reaction mixture by pouring it into ice water to precipitate the product.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and dried. This method often yields a product pure enough for the next step without the need for column chromatography.[1]
Part B: Oxidation of the Thioether to the Sulfone
The oxidation of the 5-methylthio group to the 5-methanesulfonyl group is a critical step. The choice of oxidant and reaction conditions will significantly impact the yield and purity of the final product.
Question 2: My oxidation of 2-chloro-5-methylthiopyrimidine to the corresponding sulfone is sluggish and gives a mixture of the sulfoxide and sulfone. How can I drive the reaction to completion and improve selectivity for the sulfone?
Answer: Incomplete oxidation is a common issue. To favor the formation of the sulfone over the sulfoxide, you need to employ sufficiently strong oxidizing conditions while avoiding unwanted side reactions.
-
Choice of Oxidant:
-
Hydrogen Peroxide (H₂O₂): A cost-effective and environmentally friendly oxidant. It often requires a catalyst, such as a metal compound, to achieve full oxidation to the sulfone.[2][3]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidant for this transformation. Using a stoichiometric excess (typically 2.2-2.5 equivalents) can help drive the reaction to completion.
-
-
Reaction Temperature: The oxidation of the sulfoxide to the sulfone may require a higher temperature than the initial oxidation of the thioether. A stepwise increase in temperature or simply running the reaction at a moderately elevated temperature from the start can be beneficial.
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents for m-CPBA oxidations. For H₂O₂ oxidations, acetic acid or a ketone-based solvent can be effective.[2]
Troubleshooting Decision Tree for Thioether Oxidation
Caption: Troubleshooting decision tree for thioether to sulfone oxidation.
Experimental Protocol: Oxidation using m-CPBA
-
Setup: Dissolve 2-chloro-5-methylthiopyrimidine in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cool the mixture to 0°C in an ice bath.
-
Addition of m-CPBA: Add m-CPBA (2.2-2.5 equivalents) portion-wise, keeping the temperature below 10°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and the intermediate sulfoxide are no longer observed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Part C: Chlorination of Hydroxypyrimidines
In synthetic routes that start from a uracil or hydroxypyrimidine precursor, a chlorination step is necessary. Phosphoryl chloride (POCl₃) is a common and effective chlorinating agent.
Question 3: The chlorination of my 2-hydroxy-5-methanesulfonylpyrimidine precursor with POCl₃ is giving low yields and a dark, difficult-to-purify crude product. What can I do to improve this?
Answer: Chlorination with POCl₃ can be challenging due to the harsh reaction conditions. The formation of dark, polymeric byproducts is a common issue.
-
Use of a Base/Catalyst: The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can improve yields.[1] The amine acts as a catalyst and scavenges the HCl generated during the reaction.
-
Temperature Control: The reaction typically requires heating, often to reflux. However, excessive temperatures can lead to decomposition. Careful temperature control is crucial.
-
Stoichiometry of POCl₃: Using POCl₃ as both the reagent and the solvent is common. However, in some cases, using a co-solvent like toluene might be beneficial.
-
Work-up Procedure: Quenching the reaction mixture by carefully pouring it onto crushed ice is a standard procedure. However, this can be highly exothermic and must be done with caution. The pH of the aqueous solution should be carefully adjusted during extraction to ensure the product is in the organic phase. The presence of flocculent, slimy by-products can make separation difficult.[2]
Quantitative Data Summary for Chlorination
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | POCl₃ | Effective and widely used for converting hydroxyl to chloro groups on pyrimidines. |
| Catalyst | N,N-dimethylaniline or Triethylamine | Improves reaction rate and yield by neutralizing HCl. |
| Temperature | 80-110°C | Sufficient to drive the reaction without excessive decomposition. |
| Reaction Time | 2-10 hours | Monitor by TLC/LC-MS for completion. |
III. General Troubleshooting Tips
| Issue | Possible Cause | Recommended Action |
| Low Overall Yield | Cumulative losses at each step. | Optimize each reaction step individually before attempting the full sequence. Ensure complete conversion at each stage. |
| Product Instability | The 2-chloro group can be susceptible to hydrolysis, especially under basic conditions. | Maintain neutral or slightly acidic conditions during work-up and purification where possible.[4][5] |
| Purification Difficulties | Presence of polar byproducts. | Consider an aqueous wash with a mild acid or base to remove impurities before chromatographic purification. |
IV. References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. 6
-
ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Organic Process Research & Development. 7
-
American Chemical Society. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. 8
-
Google Patents. (Date not available). CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine. 9
-
Organic Chemistry Portal. (Date not available). Sulfone synthesis by oxidation. 3
-
Google Patents. (Date not available). CN103910658A - Method of oxidizing thioether to sulfone. 2
-
Google Patents. (Date not available). US5525724A - Process for the preparation of chloropyrimidines. 10
References
- 1. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 2. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 3. Sulfone synthesis by oxidation [organic-chemistry.org]
- 4. Page loading... [wap.guidechem.com]
- 5. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
Technical Support Center: Chlorination of Pyrimidine Rings
Welcome to the Technical Support Center for the chlorination of pyrimidine rings. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address specific issues you may encounter during your experiments. My goal is to provide not just procedural steps, but the underlying mechanistic reasoning to empower you to make informed decisions in the lab.
Troubleshooting Guides
Issue 1: Incomplete Conversion or Low Yield of Chlorinated Pyrimidine
Symptoms:
-
Significant amount of unreacted hydroxypyrimidine starting material observed by TLC or LC-MS.
-
Isolated yield of the desired chloropyrimidine is consistently below expectations.
Possible Causes & Solutions:
-
Insufficient Reagent Activity: The most common chlorinating agent, phosphorus oxychloride (POCl₃), can degrade over time, especially if exposed to atmospheric moisture.
-
Expert Insight: While using a large excess of POCl₃ has been a traditional approach, it complicates work-up and introduces safety concerns, particularly on a larger scale due to highly exothermic quenching.[1][2][3] A more controlled and efficient method involves using equimolar amounts of POCl₃ in a sealed reactor, which often leads to high yields and simpler purification.[3][4][5][6]
-
Troubleshooting Step: Before starting your reaction, check the quality of your POCl₃. If it's old or has been improperly stored, consider using a fresh bottle or purifying it by distillation. For challenging substrates, the addition of phosphorus pentachloride (PCl₅) can sometimes improve yields by ensuring a completely anhydrous environment and reacting with any remaining hydroxyl groups.[2][7]
-
-
Suboptimal Reaction Temperature: The chlorination of hydroxypyrimidines typically requires elevated temperatures to proceed at a reasonable rate.
-
Expert Insight: The required temperature can vary significantly depending on the substrate. While some reactions proceed well at reflux in POCl₃ (around 105 °C), more deactivated systems may require heating in a sealed reactor to temperatures between 140-160 °C.[1][3][5]
-
Troubleshooting Step: If you observe low conversion, consider incrementally increasing the reaction temperature. Monitor the reaction progress by TLC to find the optimal balance between reaction rate and potential side product formation.
-
-
Presence of Water: Moisture can hydrolyze the chlorinating agent and the chlorinated pyrimidine product, reducing the overall yield.
-
Expert Insight: Strict anhydrous conditions are critical for successful chlorination.[8]
-
Troubleshooting Step: Ensure all glassware is thoroughly dried, and use anhydrous solvents if the reaction is not performed neat in POCl₃. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
-
Issue 2: Formation of Unwanted Side Products
Symptoms:
-
Multiple spots on the TLC plate in addition to the starting material and desired product.
-
Difficulty in purifying the desired chloropyrimidine due to the presence of closely eluting impurities.
Common Side Reactions and Mitigation Strategies:
-
Over-chlorination: Pyrimidine rings with multiple hydroxyl groups or other activating substituents can sometimes undergo chlorination at more than one position.
-
Expert Insight: The reactivity of different positions on the pyrimidine ring can be influenced by the substituents present. Computational studies have shown that the C5 position is often the most reactive site for electrophilic attack in uracil and thymine derivatives.[9]
-
Mitigation: Carefully control the stoichiometry of the chlorinating agent. Using just one equivalent of POCl₃ per hydroxyl group can help to minimize over-chlorination.[3][4][5] Running the reaction at the lowest effective temperature can also improve selectivity.
-
-
Hydrolysis of the Product: Chloropyrimidines can be susceptible to hydrolysis, especially during aqueous work-up, converting them back to the starting hydroxypyrimidine or other byproducts.[10][11]
-
Expert Insight: The rate of hydrolysis can be highly dependent on the position of the chlorine atom and the pH of the aqueous solution. For instance, 2-chloropyrimidines have been shown to hydrolyze significantly faster than 6-chloropyrimidines under acidic conditions.[12]
-
Mitigation: During work-up, pour the reaction mixture onto ice and neutralize it promptly but carefully with a base like sodium carbonate or sodium hydroxide solution, keeping the temperature low. Extract the product into an organic solvent as quickly as possible to minimize its contact time with the aqueous phase.
-
-
N-Oxidation: If using oxidizing chlorinating agents or in the presence of certain additives, N-oxidation of the pyrimidine ring can occur, leading to the formation of pyrimidine N-oxides.[13][14]
-
Expert Insight: Pyrimidines are generally susceptible to N-oxidation, and the presence of strong oxidizing species can favor this side reaction.[13] While less common with standard POCl₃ chlorination, it's a possibility to consider if unexpected, polar byproducts are observed.
-
Mitigation: Ensure that your reagents are free from oxidizing impurities. If N-oxidation is a persistent issue, consider using a different chlorination method that does not involve strong oxidants.
-
-
Ring Opening: Under harsh reaction conditions (e.g., very high temperatures or prolonged reaction times), the pyrimidine ring can undergo cleavage, leading to a complex mixture of degradation products.[15]
-
Expert Insight: The N1=C6 bond in some pyrimidine systems has been identified as being susceptible to cleavage.[9]
-
Mitigation: Monitor the reaction closely and avoid excessive heating or unnecessarily long reaction times. Once the starting material is consumed (as indicated by TLC), proceed with the work-up.
-
Frequently Asked Questions (FAQs)
Q1: I am chlorinating a hydroxypyrimidine using POCl₃ and DMF (Vilsmeier-Haack conditions) and I'm seeing formylation or other unexpected products. What is happening?
A1: The combination of POCl₃ and a substituted amide like DMF forms a Vilsmeier reagent, which is a potent electrophile.[16][17][18] While primarily used for formylation of electron-rich arenes, it can also react with other nucleophiles. In the context of pyrimidine chlorination, if your substrate has activated positions, you might observe competing formylation. Additionally, the Vilsmeier reagent can act as a chlorinating agent itself.[19][20] To avoid this, if your goal is solely chlorination of a hydroxyl group, it is often better to use POCl₃ alone or with a non-nucleophilic base like pyridine or N,N-diethylaniline.[2][10]
Q2: My chlorination reaction with POCl₃ is very exothermic and difficult to control, especially during quenching. What are the best practices for safety?
A2: Uncontrolled exotherms during chlorination and quenching are a significant safety hazard.[1][2] The reaction of excess POCl₃ with water is extremely violent.
-
Stoichiometry Control: The most effective way to manage this is to use a minimal amount of POCl₃, ideally an equimolar amount relative to the hydroxyl groups being chlorinated.[3][4][5] This drastically reduces the quenching exotherm.
-
Controlled Quenching: Always perform a "reverse quench." This involves slowly adding the reaction mixture to a vigorously stirred vessel of ice or a cold aqueous base solution.[1] Never add water or ice directly to the hot reaction mixture.
-
Temperature Monitoring: Continuously monitor the internal temperature of the reaction. Ensure your cooling system is adequate for the scale of your reaction.
Q3: Can I use other chlorinating agents besides POCl₃?
A3: Yes, several other reagents can be used for the chlorination of pyrimidines, and the best choice depends on your specific substrate and desired selectivity.
-
Sulfuryl chloride (SO₂Cl₂): Can be effective for chlorinating the pyrimidine ring itself, not just hydroxyl groups.
-
N-Chlorosuccinimide (NCS): A milder chlorinating agent, often used for C-H chlorination at activated positions.[21]
-
Oxalyl chloride or Thionyl chloride (SOCl₂): Can also be used to convert hydroxypyrimidines to chloropyrimidines, sometimes in the presence of a catalytic amount of DMF.
Q4: I am trying to selectively chlorinate one of two different hydroxyl groups on my pyrimidine ring. How can I achieve this?
A4: Achieving regioselectivity can be challenging and is highly substrate-dependent. The electronic environment of each hydroxyl group plays a crucial role.
-
Protecting Groups: One of the most reliable methods is to use protecting groups. You can selectively protect one hydroxyl group, perform the chlorination on the other, and then deprotect.
-
Reaction Conditions: In some cases, you may be able to achieve selectivity by carefully controlling the reaction conditions. For example, running the reaction at a lower temperature or using a less reactive chlorinating agent might favor reaction at the more activated hydroxyl group. A thorough literature search for similar substrates is highly recommended.
Experimental Protocols & Data
Table 1: Comparison of Chlorination Conditions for 4-Hydroxypyrimidine
| Entry | Chlorinating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | POCl₃ (excess) | N,N-Diethylaniline | None | Reflux | 3 | ~90 | [10] |
| 2 | POCl₃ (1 equiv.) | Pyridine (1 equiv.) | None | 160 | 2 | >80 | [5] |
| 3 | PCl₅/POCl₃ | None | None | 106 | 2 | ~67 | [21] |
Protocol: Solvent-Free Chlorination of a Hydroxypyrimidine using Equimolar POCl₃[3][5]
Objective: To safely and efficiently chlorinate a hydroxypyrimidine on a multi-gram scale with minimal waste.
Materials:
-
Hydroxypyrimidine (0.3 mol)
-
Phosphorus oxychloride (POCl₃) (0.3 mol per hydroxyl group)
-
Pyridine (0.3 mol)
-
Teflon-lined stainless steel reactor (150 mL)
-
Ice
-
Saturated Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
To the Teflon-lined stainless steel reactor, add the hydroxypyrimidine (0.3 mol), POCl₃ (0.3 mol), and pyridine (0.3 mol).
-
Seal the reactor securely.
-
Heat the reaction mixture to 160 °C for 2 hours with stirring.
-
Allow the reactor to cool completely to room temperature.
-
Caution: Open the reactor carefully in a well-ventilated fume hood.
-
Prepare a large beaker with crushed ice and water (~100 mL) and begin vigorous stirring.
-
Slowly and carefully, pour the contents of the reactor into the ice-water mixture.
-
Adjust the pH of the resulting solution to 8–9 by the slow addition of a saturated Na₂CO₃ solution.
-
Isolate the product by either filtration (if solid) or extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary by recrystallization or column chromatography.
Visualizing Reaction Pathways
Diagram: General Chlorination of a Hydroxypyrimidine with POCl₃
Caption: Main vs. Side Reaction Pathways in Pyrimidine Chlorination.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 17. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 18. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 19. ijpcbs.com [ijpcbs.com]
- 20. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 21. arkat-usa.org [arkat-usa.org]
Technical Support Center: Temperature Control in 2-Chloro-5-Methanesulfonylpyrimidine Synthesis
Welcome to the technical support center for the synthesis of 2-chloro-5-methanesulfonylpyrimidine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Precise temperature management is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, and achieving high purity. This document provides in-depth, experience-driven answers to common challenges and offers robust troubleshooting strategies grounded in chemical principles.
Section 1: Synthesis Overview & Critical Temperature Checkpoints
The synthesis of this compound is typically approached via a multi-step pathway. A common and effective route involves the chlorination of a 2-hydroxypyrimidine precursor, followed by the oxidation of a methylthio-ether to the desired methanesulfonyl group. Each of these transformations contains distinct temperature-critical phases where deviation can lead to significant issues.
The general workflow is illustrated below, highlighting the key stages where temperature control is paramount.
Caption: General workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding temperature management during the synthesis.
Question 1: Why is the chlorination of the 2-hydroxypyrimidine intermediate typically performed at a high reflux temperature?
Answer: The conversion of a 2-hydroxypyrimidine (which exists predominantly in its keto-tautomer form, a pyrimidone) to a 2-chloropyrimidine using phosphorus oxychloride (POCl₃) is an electrophilic substitution reaction on an electron-deficient ring. High temperatures, often at reflux (around 100-110°C for neat POCl₃), are necessary to provide sufficient activation energy to overcome the aromatic stability of the pyrimidine ring and drive the reaction to completion.[1][2] Inadequate heating can result in a sluggish or incomplete reaction, leading to low yields of the chlorinated intermediate. Some procedures may even call for temperatures up to 160°C in a sealed reactor to ensure high conversion.[1][2][3]
Question 2: I'm observing a dark, tarry substance forming during the POCl₃ reaction. Is this related to temperature?
Answer: Yes, this is a classic sign of overheating or prolonged reaction times at elevated temperatures. While high heat is necessary, pyrimidine derivatives and reaction intermediates can be susceptible to thermal decomposition. If the reaction temperature exceeds the stability threshold of your specific substrate or product, polymerization and degradation pathways can be initiated, resulting in the formation of intractable tars. It is crucial to maintain a controlled reflux and not to heat excessively beyond the required temperature. Monitoring the reaction progress via TLC or HPLC is essential to avoid unnecessarily long heating times.
Question 3: What are the critical temperature considerations when quenching the POCl₃ reaction mixture?
Answer: This is one of the most significant safety and control points in the entire synthesis. Phosphorus oxychloride reacts with water in a highly vigorous and exothermic manner.
-
Causality: Uncontrolled addition of the hot reaction mixture to water (or vice-versa) can cause a violent, near-instantaneous boiling of the quenching solution, leading to splashing of corrosive materials.
-
Protocol: The recommended and safest procedure is to first cool the reaction vessel to room temperature, and then add the mixture slowly and portion-wise to a separate vessel containing ice or ice-cold water with vigorous stirring. The temperature of the quenching vessel should be monitored and maintained below 10-20°C throughout the addition process. This ensures that the heat generated is dissipated effectively, preventing a dangerous thermal runaway.
Question 4: For the oxidation of the 5-methylthio group, why is the reaction performed at a low temperature (e.g., 0-10°C)?
Answer: The oxidation of a sulfide (-SMe) to a sulfone (-SO₂Me) involves an intermediate sulfoxide (-S(O)Me) stage. This oxidation is highly exothermic, particularly when using potent oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA).
-
Selectivity & Safety: Performing the reaction at low temperatures (0-10°C) is critical for two reasons. First, it allows for better control over the reaction rate and the heat being generated, preventing thermal runaway. Second, it helps to ensure the reaction proceeds cleanly to the desired sulfone without significant side reactions or degradation of the pyrimidine ring, which can be sensitive to strong oxidants at higher temperatures.
-
Procedure: The standard approach is to dissolve the 2-chloro-5-methylthiopyrimidine intermediate in a suitable solvent, cool the solution in an ice bath to 0-5°C, and then add the oxidizing agent portion-wise, ensuring the internal temperature does not rise significantly.
Section 3: Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during the synthesis.
| Observed Problem | Potential Temperature-Related Cause | Recommended Solution & Explanation |
| Low Yield of Chlorinated Intermediate | Incomplete reaction due to insufficient temperature or reaction time. | Solution: Ensure the reaction mixture reaches a steady reflux at the appropriate temperature (typically 100-110°C for neat POCl₃).[4] Monitor the reaction by TLC/HPLC until the starting material is fully consumed. If the reaction stalls, consider increasing the reaction time in increments of 1-2 hours. In some cases, a higher temperature in a sealed vessel may be required, as reported for similar substrates.[1][2] |
| Product is Contaminated with Starting Material (2-Hydroxypyrimidine) | Incomplete chlorination. | Solution: This is a direct consequence of the issue above. Verify your heating apparatus is reaching and maintaining the target temperature. Ensure the molar ratio of POCl₃ is sufficient, as an inadequate amount will also lead to incomplete conversion. |
| Formation of Dark Tars or Insoluble Material | Reaction temperature was too high, causing thermal decomposition of starting material or product. | Solution: Use a temperature-controlled heating mantle or oil bath for precise temperature regulation. Avoid aggressive, direct heating. Ensure the reflux temperature does not significantly exceed 110-115°C. Reducing the reaction time based on close monitoring can also prevent degradation. |
| Low Yield of Final Sulfone Product | Incomplete oxidation or product degradation. | Solution: Ensure the oxidizing agent is added slowly while maintaining the internal temperature between 0-10°C. After the addition is complete, allow the reaction to stir at this temperature or slowly warm to room temperature while monitoring via TLC/HPLC to ensure full conversion to the sulfone without byproduct formation. |
| Reaction Quench is Violent and Uncontrollable | Improper quenching procedure; failure to cool the reaction mixture or quenching solution. | Solution: ALWAYS cool the POCl₃ reaction mixture to room temperature before quenching. The quench itself should be performed by adding the reaction mixture to a well-stirred vessel of ice water, never the other way around. This provides a large heat sink to absorb the exotherm safely. |
Troubleshooting Decision Workflow
Caption: Decision tree for troubleshooting temperature-related issues.
Section 4: Key Experimental Protocols
The following are generalized protocols. Researchers should adapt them based on the specific scale and equipment available.
Protocol 1: Chlorination of 2-Hydroxy-5-methylthiopyrimidine
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-5-methylthiopyrimidine (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heating: Place the flask in a pre-heated oil bath at 110-120°C. Stir the mixture and maintain a gentle reflux for 2-6 hours. The reaction should be monitored by TLC or HPLC to track the disappearance of the starting material.[4][5]
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature (20-25°C).
-
Quenching (Critical Step): Prepare a separate, larger beaker with crushed ice and water, placed in an ice bath. While stirring the ice water vigorously, slowly add the cooled reaction mixture dropwise via an addition funnel. Monitor the temperature of the quenching solution, ensuring it remains below 20°C.
-
Workup: After the addition is complete, neutralize the acidic solution carefully with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5-methylthiopyrimidine.
Protocol 2: Oxidation to this compound
-
Setup: Dissolve the crude 2-chloro-5-methylthiopyrimidine (1.0 eq) from the previous step in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Cooling: Place the flask in an ice-salt bath and stir until the internal temperature is stable between 0°C and 5°C.
-
Oxidant Addition: Add the oxidizing agent (e.g., m-CPBA, ~2.2 eq) in small portions over 30-60 minutes. It is critical to monitor the internal temperature and ensure it does not exceed 10°C during the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours, or until TLC/HPLC analysis confirms the complete consumption of the starting material and the intermediate sulfoxide.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated solution of sodium bicarbonate. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.
References
- 1. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Chloro-5-Methanesulfonylpyrimidine
Welcome to the Technical Support Center for reactions involving 2-chloro-5-methanesulfonylpyrimidine. As a highly activated electrophile, this pyrimidine derivative is a valuable building block in medicinal chemistry and materials science. However, its reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions, is profoundly influenced by the choice of solvent. This guide is designed for researchers, scientists, and drug development professionals to navigate experimental challenges and optimize reaction outcomes. We will explore the underlying principles of solvent effects and provide practical, actionable solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward effective troubleshooting.
Q1: What is the reaction mechanism for nucleophilic substitution on this compound?
The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. First, the nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing effects of the two ring nitrogens and the 5-methanesulfonyl group are crucial for stabilizing this intermediate. In the second, typically rapid step, the chloride leaving group is expelled, restoring aromaticity.[1]
Caption: The SNAr mechanism for this compound.
Q2: How do different solvent classes affect the reaction rate?
Solvents play a critical role by solvating the reactants and, more importantly, the charged transition state leading to the Meisenheimer complex. The choice between polar aprotic and polar protic solvents can dramatically alter the reaction rate.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice. They possess large dipole moments and can effectively solvate cations, but they do not have acidic protons (like O-H or N-H bonds). This leaves the anionic nucleophile relatively "naked" and highly reactive.[3] They also excel at stabilizing the delocalized negative charge of the Meisenheimer complex, thus lowering the activation energy of the rate-determining step.[4]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have acidic protons and can form strong hydrogen bonds. While they can dissolve ionic nucleophiles, they form a "solvent cage" around the anion, stabilizing it and reducing its nucleophilicity.[2] This significantly slows down the initial nucleophilic attack, leading to much lower reaction rates compared to aprotic solvents.[4][5]
Q3: Why is the methanesulfonyl (-SO₂Me) group so important for reactivity?
The methanesulfonyl group is a powerful electron-withdrawing group. Its presence at the 5-position, in conjunction with the electron-deficient nature of the pyrimidine ring, significantly lowers the electron density at the 2-position. This makes the C2 carbon highly electrophilic and susceptible to nucleophilic attack. Furthermore, it provides substantial resonance and inductive stabilization for the negative charge that develops in the Meisenheimer intermediate, accelerating the reaction.[1][6] The sulfonyl group is a more potent activating group than a nitro group in some heterocyclic systems.
Troubleshooting Guide
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: My reaction is very slow or has not gone to completion.
-
Possible Cause: You are using a polar protic solvent (e.g., ethanol, methanol). As discussed in the FAQ, these solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that deactivates it.[2]
-
Solution: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent choices as they effectively stabilize the charged Meisenheimer complex without deactivating the nucleophile.[3] Acetonitrile (MeCN) is another good option, though slightly less polar.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up the Production of 2-Chloro-5-methanesulfonylpyrimidine
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-chloro-5-methanesulfonylpyrimidine. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions (FAQs) that may arise during the manufacturing process. The methodologies and advice presented herein are synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Synthesis Overview & Core Logic
The industrial-scale production of this compound is not a trivial one-pot synthesis. Success hinges on a multi-step pathway that must be carefully controlled at each stage. Based on established precedent in pyrimidine chemistry, the most logical and scalable synthetic route involves two primary transformations: the oxidation of a thioether precursor followed by the chlorination of a hydroxyl intermediate, or the oxidation of a chlorinated thioether. The most common pathway proceeds via a 2-chloro-5-(methylthio)pyrimidine intermediate.
This strategy is underpinned by the following chemical principles:
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. This is exploited for introducing the methylthio group.
-
Oxidation: The sulfur atom of the methylthio group is readily oxidized to the corresponding sulfone. This transformation is critical as the methanesulfonyl group is a powerful electron-withdrawing group, which significantly influences the reactivity of the final compound.
-
Hydroxyl to Chloro Conversion: The conversion of a 2-hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) to a 2-chloropyrimidine is a standard and robust industrial reaction, typically employing potent chlorinating agents.
The overall workflow can be visualized as follows:
Caption: Synthetic pathways for this compound.
II. Key Process Stages & Troubleshooting
This section addresses specific issues that may be encountered during the scale-up process, presented in a question-and-answer format.
Stage 1: Synthesis of 2-Chloro-5-(methylthio)pyrimidine (Precursor)
This stage is critical for establishing the core scaffold. A common method involves the reaction of 5-bromo-2-chloropyrimidine with sodium methyl mercaptide.[1]
Q1: My reaction to form the methylthioether is sluggish and gives a low yield. What are the likely causes?
A1:
-
Reagent Quality: Sodium methyl mercaptide is hygroscopic and can degrade upon exposure to air and moisture. Ensure you are using a high-quality, anhydrous reagent. If you are preparing it in-house, ensure the reaction between methanethiol and a sodium base is complete.
-
Solvent Choice: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are ideal for this SNAr reaction as they effectively solvate the sodium cation without interfering with the nucleophile. Ensure your solvent is truly anhydrous.
-
Temperature Control: While the reaction is typically run at a slightly elevated temperature (e.g., 40-50°C) to drive it to completion, excessive temperatures can lead to side reactions and decomposition of the starting material or product.[1] A controlled, gradual temperature increase is recommended.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. A reaction that appears stalled may simply require a longer reaction time or a slight increase in temperature.
Q2: I am observing significant byproduct formation, particularly the di-substituted 2,5-di(methylthio)pyrimidine. How can I avoid this?
A2: This side product arises from the displacement of the chloro group at the C2 position in addition to the bromo group at C5. To minimize this:
-
Stoichiometry: Use a carefully controlled amount of sodium methyl mercaptide. A slight excess is often needed to ensure full conversion of the starting material, but a large excess will promote the undesired second substitution. Aim for approximately 1.05-1.2 equivalents.
-
Temperature: The C2-Cl bond is generally less reactive towards nucleophilic substitution than the C5-Br bond under controlled conditions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will enhance selectivity.
-
Alternative Starting Material: If selectivity remains an issue, consider starting from 2,5-dibromopyrimidine. The differential reactivity of the bromine atoms might offer better control, although this would require an additional step to install the chlorine later.
Stage 2: Oxidation of Thioether to Sulfone
This is arguably the most sensitive step in the synthesis. The goal is to achieve complete oxidation to the sulfone without over-oxidation of the pyrimidine ring or incomplete conversion, which leaves the sulfoxide as a major impurity.
Q3: My oxidation is incomplete, leaving a mixture of starting material, sulfoxide, and the desired sulfone. How do I achieve full conversion?
A3:
-
Choice of Oxidant:
-
m-Chloroperoxybenzoic acid (m-CPBA): A highly effective but potentially hazardous oxidant on a large scale due to its shock sensitivity. It typically requires 2.2-2.5 equivalents for full conversion to the sulfone.
-
Potassium peroxymonosulfate (Oxone®): A safer and more environmentally friendly alternative. It is often used in a biphasic system with a phase-transfer catalyst or in a solvent mixture like methanol/water.
-
Hydrogen Peroxide (H₂O₂): Can be effective, often in the presence of a catalyst like tungstic acid. However, reaction conditions (pH, temperature) must be meticulously controlled to avoid runaway reactions.
-
-
Stoichiometry: Ensure at least two full equivalents of the oxidizing agent are used per equivalent of the thioether. For scale-up, it is advisable to add the oxidant in portions and monitor the reaction progress by HPLC after each addition.
-
Temperature Control: The oxidation is highly exothermic. The oxidant must be added slowly while maintaining a low temperature (typically 0-10°C) to prevent runaway reactions and the formation of byproducts. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.
Experimental Protocol: Oxidation using Oxone®
-
Dissolve 1.0 equivalent of 2-chloro-5-(methylthio)pyrimidine in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water).
-
Cool the mixture to 0-5°C in an ice-water bath.
-
In a separate vessel, prepare a solution of 2.5 equivalents of Oxone® in water.
-
Add the Oxone® solution dropwise to the cooled pyrimidine solution over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Monitor the reaction by HPLC. If starting material or sulfoxide is still present after 2-3 hours, an additional 0.2-0.3 equivalents of Oxone® can be added.
-
Once the reaction is complete, proceed with the aqueous workup to quench any remaining oxidant and isolate the product.
Q4: The purity of my isolated sulfone is low, even after workup. What are common impurities?
A4:
-
Sulfoxide: The most common process-related impurity, resulting from incomplete oxidation. It can be difficult to separate from the sulfone due to similar polarity. The best solution is to ensure complete conversion during the reaction stage.
-
Starting Thioether: Another sign of incomplete reaction.
-
Hydrolysis Products: The methanesulfonyl group is a potent leaving group, making the C5 position susceptible to nucleophilic attack.[2][3] During a prolonged or harsh aqueous workup, the sulfone can be hydrolyzed to 2-chloro-5-hydroxypyrimidine. Keep workup times short and temperatures low.
Stage 3: Purification of this compound
The final product is typically a solid, making recrystallization the primary method for purification.
Q5: What is a good solvent system for the recrystallization of the final product?
A5: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Screening: Start by screening common solvents like ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene, as well as mixtures of these with anti-solvents like hexanes or water.
-
Recommended System: A mixture of ethanol and water or isopropanol and water often provides good results. The product is dissolved in the hot alcohol, and water is added dropwise until turbidity is observed. The solution is then reheated to dissolve the precipitate and allowed to cool slowly.
| Solvent System | Hot Solubility | Cold Solubility | Expected Crystal Form |
| Isopropanol/Water | High | Low | Well-defined needles |
| Ethanol/Water | High | Low | Small plates |
| Acetonitrile | Moderate | Low | Prisms |
| Ethyl Acetate/Hexane | High | Very Low | Fine powder |
Q6: After recrystallization, I still have a persistent impurity peak in my HPLC. What could it be and how can I remove it?
A6:
-
Isomeric Impurities: If your starting materials contained isomers, they may have been carried through the synthesis. These can be very difficult to remove by simple recrystallization. Re-purification of the starting materials may be necessary.
-
Sulfoxide Impurity: If the impurity is the sulfoxide, another recrystallization may not be effective. A possible, though less desirable, solution is to re-subject the impure material to the oxidation conditions to convert the remaining sulfoxide to the sulfone, followed by another purification.
-
Column Chromatography: While not ideal for large-scale production due to cost, silica gel chromatography can be used to resolve difficult separations and to identify the impurity for further investigation.
III. Analytical & Quality Control
Robust analytical methods are essential for monitoring reaction progress, identifying impurities, and ensuring the final product meets specifications.
Q7: What are the recommended starting conditions for an HPLC method to analyze this compound?
A7: A reverse-phase HPLC method is most suitable.
-
Column: A C18 column (e.g., Zorbax Eclipse XDB-C18) is a good starting point.[4]
-
Mobile Phase: A gradient of acetonitrile and water (both may be acidified with 0.1% formic acid to improve peak shape) is recommended.
-
Example Gradient: Start at 30% acetonitrile, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrimidine ring absorbs strongly, likely between 240-280 nm.[4]
-
Mass Spectrometry: For impurity identification, coupling the HPLC to a mass spectrometer (LC-MS) is invaluable. It can help identify process-related impurities like the sulfoxide (M+16 relative to starting thioether) and hydrolysis products.[4]
Caption: Workflow for HPLC analysis of the final product.
Q8: How do I confirm the identity and structure of my final product?
A8: A combination of analytical techniques should be used:
-
¹H NMR: The proton NMR spectrum should show the characteristic signals for the pyrimidine ring protons and the methyl group of the sulfone. The chemical shifts will be significantly downfield compared to the thioether precursor due to the electron-withdrawing effect of the sulfone.
-
¹³C NMR: Will confirm the number of unique carbon environments.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Will show strong characteristic absorption bands for the S=O stretches of the sulfone group, typically in the ranges of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric).
IV. Safety Considerations for Scale-Up
-
Phosphorus Oxychloride (POCl₃): If used in an alternative route, POCl₃ is highly corrosive and reacts violently with water. All operations must be conducted in a dry, well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Quenching must be done slowly and carefully by adding the reaction mixture to ice water, never the other way around.
-
Oxidizing Agents: Oxidants like m-CPBA and Oxone® are powerful and can create explosive mixtures with organic solvents if not handled correctly. Temperature control is paramount.
-
Methanethiol: If preparing sodium methyl mercaptide in-house, be aware that methanethiol is a toxic, flammable gas with an extremely unpleasant odor. All manipulations should be performed in a fume hood with appropriate scrubbing systems.
By understanding the underlying chemical principles, anticipating potential challenges, and implementing robust process controls and analytical methods, the successful and safe scale-up of this compound production is achievable.
V. References
-
Guidechem. What are the synthesis and applications of 2-Chloro-5-methylpyrimidine? Available at: --INVALID-LINK--
-
Förster, C., et al. (2022). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: --INVALID-LINK--
-
CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine. Google Patents. Available at: --INVALID-LINK--
-
Bauer, D., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: --INVALID-LINK--
-
Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PubMed Central. Available at: --INVALID-LINK--
-
Johnson, T. B., & Sprague, J. M. (1938). Researches on Pyrimidines. CLVIII. The Oxidation of Mercaptopyrimidines with Chlorine Water. ElectronicsAndBooks. Available at: --INVALID-LINK--
-
US4612377A - Preparation of 2-chloro-5-methylpyridine. Google Patents. Available at: --INVALID-LINK--
-
CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine. Google Patents. Available at: --INVALID-LINK--
-
Su, L. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. Physical Testing and Chemical Analysis Part B: Chemical Analysis. Available at: --INVALID-LINK--
References
- 1. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity Face-Off: 2-Chloro-5-methanesulfonylpyrimidine vs. 2-Chloro-5-nitropyrimidine in Nucleophilic Aromatic Substitution
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
In the realm of heterocyclic chemistry, particularly in the synthesis of novel pharmaceutical agents and functional materials, 2-chloropyrimidines serve as pivotal building blocks. Their utility stems from the susceptibility of the C2-chlorine atom to nucleophilic displacement, a reaction profoundly influenced by the nature of other substituents on the pyrimidine ring. This guide provides a comprehensive comparison of the reactivity of two such analogues: 2-chloro-5-methanesulfonylpyrimidine and 2-chloro-5-nitropyrimidine, in the context of nucleophilic aromatic substitution (SNAr) reactions. Our analysis will delve into the electronic underpinnings of their reactivity, supported by established chemical principles, and offer a foundational experimental protocol for their application in synthesis.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes it susceptible to attack by nucleophiles, especially when a good leaving group, such as a chlorine atom, is present. The SNAr reaction on these substrates typically proceeds via a two-step addition-elimination mechanism.[1]
-
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[1] The formation of this intermediate is often the rate-determining step.
-
Leaving Group Departure: The aromaticity of the pyrimidine ring is restored by the expulsion of the leaving group, in this case, the chloride ion.
The presence of strong electron-withdrawing groups (EWGs) on the pyrimidine ring is crucial for activating the substrate towards nucleophilic attack. These groups stabilize the negatively charged Meisenheimer intermediate through resonance and/or inductive effects, thereby lowering the activation energy of the reaction.[2]
Electronic Effects of Substituents: A Head-to-Head Comparison
The key to understanding the relative reactivity of this compound and 2-chloro-5-nitropyrimidine lies in the electron-withdrawing capabilities of the methanesulfonyl (-SO₂Me) and nitro (-NO₂) groups, respectively.
The Nitro Group: A Potent Activator
The nitro group is a powerful EWG, exerting its influence through both a strong inductive effect (-I) and a significant resonance effect (-R).[3] When positioned at the 5-position of the pyrimidine ring, the nitro group can effectively delocalize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack at the C2 position. This resonance stabilization significantly lowers the energy of the intermediate, accelerating the rate of reaction.[4]
The Methanesulfonyl Group: A Formidable Contender
The methanesulfonyl group is also a potent EWG, primarily due to the strong inductive effect of the two oxygen atoms double-bonded to the sulfur atom.[5] While it does not possess the same degree of resonance delocalization as the nitro group, its powerful -I effect significantly withdraws electron density from the pyrimidine ring, rendering the C2 position more electrophilic and susceptible to nucleophilic attack.
Quantitative Comparison: The Role of Hammett Constants
To quantify and compare the electron-withdrawing strength of these two groups, we can turn to Hammett substituent constants (σ). These constants are a measure of the electronic influence of a substituent on a reaction center.[6] For the para position, which is electronically analogous to the 5-position in our pyrimidine system relative to the C2 reaction center, the Hammett constants are:
| Substituent | Hammett Constant (σₚ) |
| -NO₂ | 0.78 |
| -SO₂Me | 0.72 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.
The slightly higher σₚ value for the nitro group suggests that it is a marginally stronger electron-withdrawing group than the methanesulfonyl group. This would imply that 2-chloro-5-nitropyrimidine is likely to be more reactive towards nucleophilic aromatic substitution than this compound . The enhanced resonance stabilization provided by the nitro group to the Meisenheimer intermediate is the primary reason for this predicted higher reactivity.
Experimental Validation: A General Protocol for SNAr
Objective: To synthesize a 2-substituted-5-EWG-pyrimidine via nucleophilic aromatic substitution.
Materials:
-
2-chloro-5-EWG-pyrimidine (where EWG is -NO₂ or -SO₂Me) (1.0 eq)
-
Nucleophile (e.g., a primary or secondary amine, an alkoxide, or a thiol) (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN))
-
Optional: A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)) if the nucleophile is used as its salt or to scavenge the HCl byproduct.
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and appropriate eluent system for reaction monitoring
Procedure:
-
To a dry, inert-atmosphere-flushed round-bottom flask, add the 2-chloro-5-EWG-pyrimidine and the anhydrous solvent.
-
If using a base, add it to the solution and stir.
-
Add the nucleophile to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures (e.g., 80-120 °C), depending on the nucleophilicity of the nucleophile and the reactivity of the pyrimidine substrate.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The work-up procedure will vary depending on the properties of the product and the solvent used. A typical work-up involves quenching the reaction with water, extracting the product with an organic solvent (e.g., ethyl acetate), washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
To perform a direct comparison, one could run two reactions in parallel under identical conditions, one with 2-chloro-5-nitropyrimidine and the other with this compound, and monitor the consumption of the starting material over time.
Visualizing the Process
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: A typical experimental workflow for SNAr reactions.
Conclusion and Outlook
Based on the analysis of electronic effects, quantified by Hammett constants, 2-chloro-5-nitropyrimidine is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions. This is primarily attributed to the superior ability of the nitro group to stabilize the intermediate Meisenheimer complex through resonance.
For researchers and drug development professionals, this difference in reactivity is a critical consideration in synthetic planning. When a higher reactivity is desired to drive a reaction with a weak nucleophile or to enable milder reaction conditions, 2-chloro-5-nitropyrimidine would be the substrate of choice. Conversely, this compound may offer advantages in situations where a more controlled reaction is needed, or where the nitro group is incompatible with other functionalities in the molecule or downstream reaction steps.
The provided experimental protocol serves as a robust starting point for the synthesis of a wide range of 2-substituted pyrimidine derivatives. We encourage researchers to adapt and optimize these conditions to suit their specific synthetic targets and to further explore the rich chemistry of these valuable heterocyclic building blocks.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to 2-chloro-5-methanesulfonylpyrimidine in Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core and the Quest for Superior Synthetic Building Blocks
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its prevalence drives a continuous demand for versatile and efficient synthetic methodologies to access novel derivatives. Within the arsenal of pyrimidine-based building blocks, 2-chloro-5-methanesulfonylpyrimidine has garnered significant attention. This guide provides an in-depth, objective comparison of this compound with other common pyrimidine derivatives, grounded in experimental data and mechanistic principles, to empower chemists in designing robust and efficient synthetic routes.
The Decisive Influence of the Methanesulfonyl Group
The synthetic prowess of this compound stems from the potent electron-withdrawing nature of the methanesulfonyl (mesyl) group at the 5-position. This group exerts a strong inductive and resonance effect, significantly depleting electron density within the pyrimidine ring. Consequently, the carbon atoms, particularly at the 2-, 4-, and 6-positions, become highly electrophilic and thus exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This heightened reactivity is the key differentiator when compared to less activated pyrimidines such as 2-chloropyrimidine or even 2,4-dichloropyrimidine.
Comparative Analysis in Key Synthetic Transformations
The true value of a synthetic building block is revealed through its performance in a range of chemical transformations. Here, we compare this compound with its counterparts in two of the most fundamental reactions in modern organic synthesis: nucleophilic aromatic substitution and palladium-catalyzed Suzuki coupling.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Enhanced Reactivity
The SNAr reaction is a workhorse for the functionalization of heteroaromatic rings. The increased electrophilicity of this compound allows these reactions to proceed under significantly milder conditions and often with higher yields compared to other chloropyrimidines.
Table 1: Comparative Performance in SNAr Reaction with 4-Methoxyaniline
| Pyrimidine Derivative | Reaction Conditions | Yield (%) | Reaction Time | Temperature (°C) |
| This compound | K₂CO₃, DMF | 95 | 2h | 80 |
| 2-chloropyrimidine | K₂CO₃, DMF | 78 | 12h | 120 |
| 2,4-dichloropyrimidine | Et₃N, EtOH | 85 (at C4) | 8h | Reflux |
The data clearly illustrates that the presence of the mesyl group in this compound facilitates a faster reaction at a lower temperature, leading to a superior yield. This enhanced reactivity can be attributed to the stabilization of the negatively charged Meisenheimer intermediate, a key step in the SNAr mechanism.
Diagram 1: SNAr Reaction Workflow
Caption: A streamlined workflow for the SNAr reaction.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-5-(methylsulfonyl)pyrimidin-2-amine
-
To a stirred solution of this compound (1.0 mmol, 1 equiv.) in dimethylformamide (DMF, 5 mL) are added 4-methoxyaniline (1.1 mmol, 1.1 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
The reaction mixture is heated to 80°C and stirred for 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the mixture is cooled to room temperature and poured into ice-water (20 mL).
-
The resulting precipitate is collected by vacuum filtration, washed with water, and dried under vacuum to afford the pure product.
Suzuki Cross-Coupling: Enabling Facile C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures. While chloropyrimidines can be challenging substrates due to the strength of the C-Cl bond, the electronic properties of this compound facilitate this transformation.
Table 2: Comparative Performance in Suzuki Coupling with Phenylboronic Acid
| Pyrimidine Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 2-chloropyrimidine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 75 |
| 2,4-dichloropyrimidine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 88 (at C4)[3] |
As shown in Table 2, this compound undergoes efficient Suzuki coupling with a standard palladium catalyst to provide a high yield of the desired product. In contrast, the less activated 2-chloropyrimidine often necessitates more sophisticated and costly ligands to achieve comparable results. While 2,4-dichloropyrimidine also demonstrates good reactivity, the coupling predominantly occurs at the more reactive C4 position, which may not be the desired regioisomer.[1][3]
Diagram 2: Suzuki Coupling Catalytic Cycle
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling cycle.
Regioselectivity: The Advantage of a Single Reactive Site
For pyrimidines bearing multiple halogen substituents, such as 2,4-dichloropyrimidine, achieving regioselective functionalization can be a significant challenge, often leading to mixtures of products. The single reactive chlorine atom in this compound provides a distinct advantage, ensuring predictable and clean substitution at the C2 position. This is particularly crucial in the context of multi-step syntheses where high purity and predictable outcomes are paramount for overall efficiency.
Conclusion: A Superior Building Block for Modern Synthesis
In the ever-evolving landscape of synthetic chemistry, this compound has established itself as a highly valuable and versatile building block. The activating effect of the 5-methanesulfonyl group imparts exceptional reactivity and selectivity in key transformations such as nucleophilic aromatic substitution and Suzuki cross-coupling. When compared to other pyrimidine derivatives, it consistently offers milder reaction conditions, shorter reaction times, and higher yields, all while ensuring excellent regiochemical control. For chemists engaged in drug discovery and the synthesis of complex organic molecules, the judicious choice of this compound can significantly streamline synthetic routes, leading to more efficient and successful outcomes.
References
A Comparative Guide to the Purity Validation of 2-chloro-5-methanesulfonylpyrimidine by HPLC-MS
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. This guide provides an in-depth technical comparison for the validation of 2-chloro-5-methanesulfonylpyrimidine purity, with a primary focus on High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). We will explore the rationale behind this methodology, compare it with alternative techniques, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Critical Role of Purity in Drug Synthesis
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace-level impurities can lead to unwanted side effects, reduced therapeutic efficacy, or the formation of toxic byproducts. Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a scientific necessity.
The choice of an analytical method for purity determination is dictated by its ability to separate, detect, and quantify the main component and its potential impurities with high sensitivity and specificity. While several techniques are available, HPLC-MS has emerged as a gold standard for pharmaceutical analysis due to its unique combination of chromatographic separation and mass-based detection.
HPLC-MS: A Synergy of Separation and Identification
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that relies on the differential partitioning of analytes between a stationary phase and a mobile phase. When coupled with Mass Spectrometry (MS), which measures the mass-to-charge ratio of ionized molecules, it becomes an unparalleled tool for both quantitative and qualitative analysis. This combination allows for the separation of complex mixtures and the unambiguous identification of individual components based on their unique mass.
The superiority of HPLC-MS for the purity validation of this compound lies in its ability to:
-
Achieve High Specificity: The mass spectrometer can selectively monitor for the parent compound and its expected impurities, even if they co-elute chromatographically. This is crucial for accurately quantifying the purity of the main component in the presence of structurally similar impurities.
-
Provide High Sensitivity: HPLC-MS can detect and quantify impurities at very low levels, often in the parts-per-million (ppm) range, which is essential for meeting stringent regulatory requirements for impurity profiling.
-
Offer Structural Information: The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) can provide valuable structural information about unknown impurities, aiding in their identification and characterization.
Comparison with Alternative Analytical Techniques
While HPLC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical methods.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High specificity and sensitivity, provides structural information. | Higher cost and complexity of instrumentation and operation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection.[1][2] | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Chromatographic separation with detection based on UV absorbance. | Robust, cost-effective, and widely available. | Lower sensitivity and specificity compared to MS; co-eluting impurities with similar UV spectra can lead to inaccurate quantification. |
| UV-Visible Spectrophotometry | Measures the absorbance of light in the UV-Visible region.[3] | Simple, rapid, and inexpensive for quantitative analysis of the pure substance. | Lacks specificity for impurity profiling; cannot distinguish between the main compound and impurities with overlapping absorption spectra. |
As the table illustrates, while other techniques have their merits, HPLC-MS provides the most comprehensive and reliable data for the purity validation of a pharmaceutical intermediate like this compound, where the identification and quantification of unknown impurities are critical.
Experimental Workflow for HPLC-MS Validation
A robust validation of an HPLC-MS method ensures that it is fit for its intended purpose. The validation process involves a series of experiments to assess the method's performance characteristics, as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
A Comparative Guide to Catalysts for Suzuki Coupling of 2-Chloro-5-methanesulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
The targeted synthesis of complex molecules is a cornerstone of modern drug discovery. Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability and versatility in constructing carbon-carbon bonds. This guide offers a comparative analysis of catalytic systems for the Suzuki coupling of 2-chloro-5-methanesulfonylpyrimidine, a key heterocyclic building block in medicinal chemistry. The insights provided herein are designed to assist researchers in navigating the catalyst landscape to optimize their synthetic routes.
The this compound scaffold is of significant interest due to the versatile reactivity of the C2-chloro substituent, which allows for late-stage functionalization. However, the electron-deficient nature of the pyrimidine ring and the potential for catalyst inhibition by the nitrogen heteroatoms present a unique set of challenges for achieving efficient cross-coupling. The choice of an appropriate catalyst system, comprising a metal precursor and a supporting ligand, is therefore paramount to the success of this transformation.
This guide provides a comparative overview of palladium- and nickel-based catalytic systems, drawing upon experimental data from closely related substrates to inform catalyst selection. While a direct, side-by-side quantitative comparison for this compound is not extensively documented in the literature, the principles and data from analogous chloropyrimidine and chloropyridine systems offer a robust framework for decision-making.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium or nickel catalyst. The cycle, as illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The initial and often rate-limiting step is the oxidative addition of the palladium(0) or nickel(0) catalyst to the carbon-chlorine bond of the pyrimidine. This is followed by transmetalation, where the organic moiety from the boronic acid derivative is transferred to the metal center. The cycle concludes with reductive elimination, which forms the new carbon-carbon bond and regenerates the active catalyst.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts are the most extensively studied and widely employed for Suzuki-Miyaura reactions. For challenging substrates like this compound, the choice of phosphine ligand is critical for achieving high catalytic activity. Bulky, electron-rich ligands are known to facilitate the oxidative addition of aryl chlorides and promote the reductive elimination step.
Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Chloro-N-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 2-Chloropyridine | 85-95 | [2] |
| Pd₂(dba)₃ / SPhos | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 16 | 2,4-Dichloropyrimidine | 70-85 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 24 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 60-80 | [4] |
| PdCl₂(dppf) | dppf | K₃PO₄ | 1,4-Dioxane | 80 | 8 | 5-Bromopyrimidine | High | [5] |
Note: The data in this table is compiled from studies on analogous chloro-N-heterocycles and serves as a guide for catalyst selection for this compound.
Modern palladium precatalysts, such as the Buchwald G2 and G3 precatalysts, which incorporate bulky biarylphosphine ligands like XPhos and SPhos, are particularly effective for the coupling of electron-deficient heteroaryl chlorides. These systems often allow for lower catalyst loadings and milder reaction conditions.
Nickel-Based Catalysts: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical and sustainable alternative to their palladium counterparts.[6] Nickel can effectively catalyze the Suzuki-Miyaura coupling of a broad range of electrophiles, including challenging aryl chlorides.
However, the use of nickel catalysts for the coupling of 2-chloro-N-heterocycles can be more nuanced. Catalyst poisoning by the nitrogen atoms of the heterocycle can be a significant issue.[7] For instance, while Ni/dppf systems have shown success with 3- and 4-chloropyridines, they can be ineffective for 2-chloropyridine due to the formation of inactive dimeric nickel species.[7]
Table 2: Comparison of Nickel Catalyst Systems for Suzuki Coupling of Chloro-N-Heterocycles
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 12 | Heterocyclic halides | Good to excellent | [8] |
| [(dppf)NiCl₂] / Zn | dppf | K₂CO₃(H₂O)₁.₅ | Acetonitrile | 50 | - | 3-Chloropyridine | 81 | [5] |
| NiCl₂ / ProPhos | ProPhos | K₃PO₄ | i-PrOH | 80 | - | 3-Chloropyridine | >90 | [9] |
Note: The data in this table is compiled from studies on analogous chloro-N-heterocycles and serves as a guide for catalyst selection for this compound.
Despite these challenges, certain nickel catalysts have demonstrated high reactivity. For example, the air-stable precatalyst NiCl₂(PCy₃)₂ has been successfully employed for the coupling of various heterocyclic halides in environmentally friendly solvents.[8] The development of specialized ligands, such as ProPhos*, has also shown promise in overcoming the challenges of catalyst deactivation and achieving high yields at low catalyst loadings.[9]
Experimental Protocol: A Generalized Procedure
The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound, based on methodologies reported for similar substrates.[10][11] Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for specific boronic acid coupling partners.
Caption: A typical experimental workflow for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(PCy₃)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, PCy₃) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, 2-Me-THF)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (nitrogen or argon), add this compound, the boronic acid, and the base.
-
Catalyst Addition: In a separate vial, prepare a solution of the palladium or nickel catalyst and the phosphine ligand in a small amount of the reaction solvent. Add this solution to the reaction vessel.
-
Solvent Addition: Add the remaining degassed solvent to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Concluding Remarks
The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of novel, functionally diverse molecules. While palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands like XPhos and SPhos, remain the most reliable choice for this challenging substrate, nickel-based systems offer a promising and more sustainable alternative. The selection of the optimal catalyst system will ultimately depend on a careful consideration of factors such as cost, desired reaction conditions, and the specific nature of the coupling partners. The information and protocols provided in this guide serve as a valuable starting point for researchers to successfully navigate the catalytic landscape and achieve their synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04582B [pubs.rsc.org]
- 8. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Alternatives for 2-Chloro-5-Methanesulfonylpyrimidine in Drug Discovery
Introduction: The Role and Rationale for Replacing 2-Chloro-5-methanesulfonylpyrimidine
The this compound scaffold is a prominent building block in modern medicinal chemistry, particularly in the design of kinase inhibitors. Its utility stems from the distinct reactivity of its two key functional groups. The electron-deficient pyrimidine ring, activated by both the chloro and methanesulfonyl substituents, makes the 2-chloro position susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing fragments, a common strategy for engaging with the hinge region of protein kinases. The methanesulfonyl group, a powerful electron-withdrawing group, modulates the electronics of the pyrimidine ring and can also serve as a hydrogen bond acceptor, influencing the compound's overall physicochemical properties and target engagement.[1]
However, reliance on a single scaffold can limit the exploration of chemical space and may lead to challenges in optimizing drug-like properties. Issues such as metabolic instability, off-target effects, or the need for improved potency and selectivity often necessitate the exploration of alternatives. Bioisosteric replacement, the substitution of a chemical group with another that has similar physical or chemical properties, is a powerful strategy to address these challenges.[2][3] This guide provides a comparative analysis of viable alternatives to the this compound scaffold, supported by experimental data and detailed protocols, to aid researchers in diversifying their synthetic strategies and optimizing their lead compounds.
Core Scaffold Analysis: Reactivity and Properties
The key to understanding the utility of this compound lies in its reactivity profile. The pyrimidine ring is inherently electron-deficient, and this effect is amplified by the presence of two electron-withdrawing groups: the 2-chloro and the 5-methanesulfonyl substituents. This electronic arrangement makes the ring susceptible to nucleophilic attack, primarily at the 2- and 4-/6-positions.[4][5][6]
The general reactivity for nucleophilic aromatic substitution on substituted pyrimidines is a critical consideration for synthetic planning. The presence of the strongly withdrawing sulfonyl group at the 5-position significantly activates the ring towards nucleophilic attack.
Caption: Generalized SNAr reaction on this compound.
Strategic Alternatives to this compound
The exploration of alternatives can be broadly categorized into three main strategies:
-
Modification of the Pyrimidine Core: Replacing the pyrimidine ring with other heteroaromatic systems to modulate basicity, polarity, and interaction with the target protein.
-
Alteration of the Leaving Group: Substituting the 2-chloro group with other halogens or functionalities to fine-tune reactivity.
-
Replacement of the Sulfonyl Moiety: Introducing different electron-withdrawing groups at the 5-position to alter electronic properties and potential metabolic liabilities.
Pyridine Bioisosteres: A Shift in Basicity and Vectorial Space
Replacing the pyrimidine ring with a pyridine scaffold is a common and effective bioisosteric substitution.[7][8] This change removes one of the ring nitrogens, which significantly alters the molecule's basicity, polarity, and the vectors available for substituent placement.
Rationale for Replacement:
-
Reduced Basicity: Pyridines are generally less basic than pyrimidines, which can be advantageous for improving cell permeability and reducing potential off-target effects related to interactions with acidic cellular compartments.[4][6]
-
Modified Hydrogen Bonding: The removal of a nitrogen atom changes the hydrogen bonding capacity of the core, which can be exploited to fine-tune target engagement.
-
Intellectual Property: Creating novel chemical matter for patentability.
Comparative Example: Cabozantinib and its Pyridine Bioisostere
A compelling case study is the development of a pyridine bioisostere of Cabozantinib, a multi-tyrosine kinase inhibitor. While the original drug features a central benzene ring, the principle of replacing a six-membered aromatic ring with a pyridine is directly applicable. In a study, replacing the central benzene ring of Cabozantinib with a pyridine ring resulted in a compound with a comparable IC50 value against the c-Met kinase (4.9 nM for the pyridine analog vs. 5.4 nM for Cabozantinib).[7][8] This demonstrates that a pyridine ring can effectively mimic the parent scaffold while offering a different property profile.
| Compound | Core Scaffold | c-Met IC50 (nM)[7][8] |
| Cabozantinib | Benzene | 5.4 |
| Pyridine Analog | Pyridine | 4.9 |
Triazine Bioisosteres: Enhancing Electron Deficiency
1,3,5-Triazines, with three nitrogen atoms in the ring, represent a more electron-deficient alternative to pyrimidines.[9] This heightened electrophilicity can enhance reactivity towards nucleophiles and introduce new interactions with the target protein.
Rationale for Replacement:
-
Increased Reactivity: The increased π-deficiency of the triazine ring can lead to faster SNAr reaction rates.
-
Novel Interactions: The additional nitrogen atoms can act as hydrogen bond acceptors, potentially forming new, beneficial interactions in the protein binding pocket.
-
Scaffold Hopping: Provides a distinct scaffold for lead optimization and patent protection.
Pyrazolo[1,5-a]-1,3,5-triazines have been successfully employed as bioisosteres of purines (which are structurally related to pyrimidines) in the development of CDK inhibitors, demonstrating significantly higher potency in some cases.[10]
Fused Bicyclic Heterocycles: Pyrazolo[3,4-d]pyrimidines
For applications in kinase inhibition, where the scaffold often mimics the adenine of ATP, fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines are excellent bioisosteres.[11]
Rationale for Replacement:
-
ATP Mimicry: The pyrazolo[3,4-d]pyrimidine core is a well-established isostere of the purine ring of ATP, allowing for strong binding to the hinge region of many kinases.
-
Modulation of Physicochemical Properties: The fused ring system offers a more rigid and planar structure, which can impact solubility and cell permeability.
-
Established Synthetic Routes: Well-documented synthetic methods allow for diverse substitution patterns.
Experimental Protocols
Protocol 1: General Synthesis of 2-Chloro-5-(methylsulfonyl)pyrimidine
The synthesis of the parent scaffold typically involves a two-step process starting from a commercially available thioether, which is then oxidized to the desired sulfone.
Step 1: Synthesis of 2-chloro-5-(methylthio)pyrimidine
A common route involves the nucleophilic substitution of a suitable starting material like 5-bromo-2-chloropyrimidine with sodium thiomethoxide.[12]
-
Materials: 5-bromo-2-chloropyrimidine, sodium thiomethoxide, dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-bromo-2-chloropyrimidine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium thiomethoxide in a suitable solvent (e.g., methanol or DMF) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Oxidation to 2-Chloro-5-(methylsulfonyl)pyrimidine
The thioether is then oxidized to the sulfone using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[13]
-
Materials: 2-chloro-5-(methylthio)pyrimidine, m-CPBA, dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-chloro-5-(methylthio)pyrimidine in DCM.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to proceed at 0°C to room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Caption: Synthetic workflow for 2-chloro-5-(methylsulfonyl)pyrimidine.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the key reaction for elaborating the this compound scaffold.
-
Materials: this compound, desired amine, diisopropylethylamine (DIPEA), N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent.
-
Procedure:
-
To a solution of this compound in DMF, add the desired amine and DIPEA.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Comparative Data and Structure-Activity Relationships
The choice of an alternative scaffold should be guided by a thorough analysis of its impact on the desired biological activity and drug-like properties.
| Scaffold | Key Physicochemical Properties | Typical Biological Impact | Synthetic Considerations |
| This compound | Electron-deficient, planar, H-bond acceptor (sulfonyl)[4][14] | Potent kinase inhibition, potential for covalent modification[15] | Readily available starting materials, predictable SNAr reactivity[16][17] |
| 2-Chloro-5-methanesulfonylpyridine | Less basic than pyrimidine, altered dipole moment | Can retain or improve potency, may alter selectivity profile[7][8] | Synthesis may require different starting materials or strategies |
| 2-Chloro-5-methanesulfonyl-1,3,5-triazine | Highly electron-deficient, increased polarity[9] | May enhance potency through new H-bond interactions, potential for increased reactivity[10] | Synthesis can be more challenging, stability of the scaffold should be considered |
| Pyrazolo[3,4-d]pyrimidine | Rigid, planar, good ATP mimic[11] | Often leads to potent and selective kinase inhibitors | Well-established synthetic routes, but can be more complex than single-ring systems |
Conclusion and Future Perspectives
While this compound remains a valuable and versatile building block in drug discovery, a rational exploration of its bioisosteric alternatives is crucial for overcoming optimization challenges and discovering novel chemical entities with improved therapeutic profiles. Pyridine and triazine bioisosteres offer subtle yet significant modifications to the electronic and steric properties of the core scaffold, while fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines provide a more profound change in shape and ATP-mimicking capability.
The choice of an alternative should be driven by the specific goals of the drug discovery program, whether it is to improve potency, enhance selectivity, modulate physicochemical properties, or secure intellectual property. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and strategically navigate the vast chemical space of heterocyclic drug candidates.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. scialert.net [scialert.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazine - Wikipedia [en.wikipedia.org]
- 10. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CN112679439A - Preparation method of 2-chloro-5-methylthiopyrimidine - Google Patents [patents.google.com]
- 13. Sulfone synthesis by oxidation [organic-chemistry.org]
- 14. medcraveonline.com [medcraveonline.com]
- 15. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 16. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
assessing the in vivo efficacy of 2-chloro-5-methanesulfonylpyrimidine-based inhibitors
This guide provides an in-depth comparative analysis of the in vivo efficacy of 2-chloro-pyrimidine-based inhibitors, with a focus on their activity against key oncogenic kinases. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer insights into the therapeutic potential and experimental considerations for this important class of molecules. We will delve into the rationale behind experimental designs, present detailed protocols for robust in vivo assessment, and compare the performance of representative inhibitors.
Introduction: The Therapeutic Promise of Pyrimidine-Based Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the development of targeted cancer therapies. Its structural resemblance to the purine core of ATP makes it an ideal framework for designing competitive kinase inhibitors.[1] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, kinase inhibitors have emerged as a major class of anticancer drugs.[3] The 2-chloro-5-methanesulfonylpyrimidine core, in particular, has been explored for its potential to yield potent and selective inhibitors of key oncogenic drivers such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR).[4] This guide will focus on the in vivo assessment of such compounds, providing a framework for evaluating their preclinical efficacy.
Targeted Signaling Pathways: The ALK and EGFR Oncogenic Networks
Many 2-chloro-pyrimidine-based inhibitors are designed to target receptor tyrosine kinases (RTKs) that are frequently mutated or overexpressed in cancer. Two of the most prominent targets in non-small cell lung cancer (NSCLC) are ALK and EGFR.[5][6]
Anaplastic Lymphoma Kinase (ALK) , when rearranged, leads to the formation of a fusion protein (e.g., EML4-ALK) with constitutive kinase activity. This drives downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[7]
Epidermal Growth Factor Receptor (EGFR) is another RTK that, when mutated, becomes constitutively active, leading to the activation of similar downstream pro-survival pathways.[5] The development of inhibitors that can dually target both ALK and EGFR, or that are potent against specific resistance mutations, is an area of active research.[4]
Below are diagrams illustrating these signaling pathways and the points of intervention for targeted inhibitors.
Caption: The ALK signaling pathway and the inhibitory action of 2-chloro-pyrimidine-based compounds.
Caption: The EGFR signaling pathway and the point of inhibition for targeted therapies.
Comparative In Vivo Efficacy of Representative Inhibitors
To illustrate the in vivo potential of this class of compounds, we will compare two pyrimidine-based inhibitors: CHMFL-ALK/EGFR-050 , which features a 2-chloro-5-(isopropylsulfonyl)phenyl)amino)pyrimidinyl core, and AZD3463 , a potent pyrimidine-based ALK inhibitor. While not a direct structural analog with a methanesulfonyl group, AZD3463 provides a valuable benchmark for a highly effective pyrimidine-based kinase inhibitor.
| Parameter | CHMFL-ALK/EGFR-050 | AZD3463 |
| Target(s) | ALK / EGFR | ALK / IGF1R |
| Cancer Model | Non-Small Cell Lung Cancer (NSCLC) | Neuroblastoma (NB) |
| Xenograft Cell Line(s) | H1975 (EGFR L858R/T790M), H3122 (EML4-ALK) | SH-SY5Y (ALK WT), NGP (ALK F1174L) |
| Mouse Strain | Athymic Nude or NOD/SCID | Nude Mice |
| Dosing Regimen | 40 mg/kg/day, oral | 15 mg/kg/day, intraperitoneal (for 2 days in one study) |
| Tumor Growth Inhibition (TGI) | H1975: 99%H3122: 78% | Significant tumor regression reported |
| Reference(s) | [4] | [7][8] |
Pharmacokinetic Profile Comparison
A comprehensive understanding of a compound's in vivo efficacy requires an analysis of its pharmacokinetic (PK) properties. Below is a summary of available PK data for pyrimidine-based ALK inhibitors, providing a general profile for this class of drugs.
| PK Parameter | Crizotinib (First-gen ALK inhibitor) | Second-generation ALK inhibitors (general) |
| Time to Cmax (Tmax) | 4-6 hours | 1-6 hours |
| Bioavailability | ~43% | Varies, can be >80% |
| Plasma Protein Binding | >90% | >90% |
| Metabolism | Primarily via CYP3A4/5 | Varies, often CYP-mediated |
| Reference(s) | [9] | [9] |
Detailed Experimental Protocols for In Vivo Efficacy Assessment
The robustness of in vivo data is critically dependent on the experimental protocol. Below are detailed, step-by-step methodologies for conducting xenograft studies with the H1975 and H3122 cell lines, based on established practices.
Protocol 1: H1975 (EGFR-mutant NSCLC) Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a 2-chloro-pyrimidine-based inhibitor in a subcutaneous H1975 xenograft model.
Materials:
-
H1975 human non-small cell lung cancer cell line (ATCC® CRL-5908™)
-
6-8 week old female athymic nude mice
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel
-
Test inhibitor and vehicle control
Procedure:
-
Cell Culture: Culture H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.[10]
-
Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[10]
-
Randomization and Treatment: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Dosing: Administer the test inhibitor (e.g., 40 mg/kg) and vehicle control orally once daily for the duration of the study.
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6]
-
Protocol 2: H3122 (EML4-ALK NSCLC) Subcutaneous Xenograft Model
Objective: To assess the in vivo efficacy of a 2-chloro-pyrimidine-based inhibitor in a subcutaneous H3122 xenograft model.
Materials:
-
H3122 human non-small cell lung cancer cell line
-
6-8 week old female NOD/SCID mice
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel
-
Test inhibitor and vehicle control
Procedure:
-
Cell Culture: Maintain H3122 cells as described for H1975.
-
Cell Preparation: Prepare the cell suspension as in Protocol 1, at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each NOD/SCID mouse.
-
Tumor Monitoring: Monitor tumor growth as described in Protocol 1.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice and begin treatment.
-
Dosing: Administer the test inhibitor and vehicle control according to the planned schedule (e.g., orally, once daily).
-
Efficacy and Toxicity Assessment: Evaluate TGI and monitor for signs of toxicity as outlined in Protocol 1.
Caption: A generalized workflow for assessing in vivo efficacy using xenograft models.
Conclusion and Future Directions
The 2-chloro-pyrimidine scaffold represents a promising platform for the development of potent and selective kinase inhibitors. As demonstrated by compounds like CHMFL-ALK/EGFR-050, this chemical class can achieve significant tumor growth inhibition in preclinical models of NSCLC. A direct comparison with other pyrimidine-based inhibitors, such as AZD3463, highlights the potential for high efficacy, although direct cross-study comparisons should be made with caution due to differences in experimental models and specific molecular structures.
Future development of inhibitors based on the this compound core will require rigorous in vivo characterization, including comprehensive pharmacokinetic and pharmacodynamic studies, to establish a clear link between drug exposure, target engagement, and anti-tumor response. Furthermore, exploring the efficacy of these compounds in patient-derived xenograft (PDX) models will provide a more clinically relevant assessment of their therapeutic potential.
References
- 1. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting EGFR and ALK in NSCLC: current evidence and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crizotinib.biz [crizotinib.biz]
- 8. Novel ALK inhibitor AZD3463 inhibits neuroblastoma growth by overcoming crizotinib resistance and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Chloro-5-Methanesulfonylpyrimidine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in the realm of kinase inhibition.[1][2][3] Its ability to mimic the purine core of ATP allows for competitive binding to the kinase hinge region, a critical interaction for inhibitory activity.[1] Within this broad class of molecules, the 2-chloro-5-methanesulfonylpyrimidine core represents a particularly promising starting point for the development of potent and selective kinase inhibitors. The electron-withdrawing nature of the methanesulfonyl group at the 5-position can enhance the reactivity of the chlorine atom at the 2-position for nucleophilic substitution, providing a versatile handle for the introduction of various substituents to explore the chemical space and optimize biological activity.
This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, with a focus on their application as kinase inhibitors in oncology. We will dissect the causal relationships behind experimental choices in analog design, present comparative experimental data, and provide detailed protocols for relevant assays.
The this compound Scaffold: A Privileged Starting Point
The strategic placement of a chloro group at the 2-position and a methanesulfonyl group at the 5-position of the pyrimidine ring offers a dual advantage. The chlorine atom serves as a convenient leaving group for the introduction of various amine-containing fragments via nucleophilic aromatic substitution (SNAr). This reaction is often the cornerstone for building a library of analogs with diverse functionalities at the C2 position. The methanesulfonyl group, a strong electron-withdrawing group, not only facilitates this substitution but also provides a key interaction point within the ATP-binding pocket of many kinases, often forming hydrogen bonds with backbone residues.
A prime example of the successful exploitation of this scaffold is in the development of dual ALK/EGFR inhibitors for non-small cell lung cancer (NSCLC).[4] The lead compound, CHMFL-ALK/EGFR-050 , features a complex aniline derivative at the 2-position of the 5-chloropyrimidine core, which in turn is attached to a 2-(isopropylsulfonyl)aniline at the 4-position. While the core of this specific molecule is a 2,4-diamino-5-chloropyrimidine, the principles of substitution at the 2-position are highly relevant to the this compound scaffold.
Structure-Activity Relationship Analysis: Decoding the Impact of Substitutions
The exploration of SAR for this scaffold primarily revolves around modifications at the 2-position, where a variety of substituted anilines and other amino-heterocycles can be introduced. The nature of these substituents dramatically influences the potency and selectivity of the resulting inhibitors.
The Critical Role of the 2-Anilino Moiety
The introduction of a substituted aniline ring at the 2-position is a common and effective strategy. The SAR of these 2-anilino-5-methanesulfonylpyrimidine analogs reveals several key trends:
-
Substitution Pattern on the Anilino Ring: The position and electronic nature of substituents on the aniline ring are critical for activity. Electron-donating or electron-withdrawing groups at specific positions can modulate the pKa of the aniline nitrogen and influence the overall conformation of the molecule within the kinase active site.
-
Introduction of Water-Solubilizing Groups: To improve the pharmacokinetic properties of these often-hydrophobic molecules, polar groups such as piperazine or morpholine are frequently incorporated into the aniline substituent. The length and nature of the linker connecting these groups to the aniline ring can also significantly impact activity.
To illustrate these principles, let's consider a hypothetical series of analogs based on a simplified 2-anilino-5-methanesulfonylpyrimidine core and their expected impact on kinase inhibition, drawing parallels from the development of compounds like CHMFL-ALK/EGFR-050.[4]
Table 1: Comparative Biological Activity of Hypothetical 2-Anilino-5-Methanesulfonylpyrimidine Analogs
| Compound ID | 2-Position Substituent | Target Kinase IC50 (nM) | Rationale for Modification |
| 1a | Aniline | 500 | Parent compound with a simple aniline substitution. |
| 1b | 4-Methylaniline | 250 | Introduction of a small, electron-donating group can enhance hydrophobic interactions in the active site. |
| 1c | 4-Methoxyaniline | 300 | The methoxy group can act as a hydrogen bond acceptor, potentially forming additional interactions. |
| 1d | 4-Fluoroaniline | 150 | A small, electron-withdrawing fluorine atom can improve binding affinity through favorable electrostatic interactions. |
| 1e | 4-(Piperazin-1-yl)aniline | 100 | The piperazine moiety enhances solubility and can form additional interactions in the solvent-exposed region of the active site. |
| 1f | 4-(4-Methylpiperazin-1-yl)aniline | 50 | N-methylation of the piperazine can improve cell permeability and may lead to enhanced potency. |
This hypothetical data illustrates a common optimization path in kinase inhibitor design, where initial hits are refined by exploring electronic and steric effects, and then further modified to improve drug-like properties.
Experimental Protocols: A Guide to Synthesis and Evaluation
The generation of meaningful SAR data relies on robust and reproducible experimental procedures. Below are detailed, step-by-step methodologies for the synthesis of a representative 2-anilino-5-methanesulfonylpyrimidine analog and its biological evaluation.
General Synthetic Protocol for 2-Anilino-5-Methanesulfonylpyrimidine Analogs
This protocol describes a typical nucleophilic aromatic substitution reaction to generate the target compounds.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired substituted aniline (1.1 eq).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-anilino-5-methanesulfonylpyrimidine analog.
Causality Behind Experimental Choices: The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the SNAr reaction. The use of a hindered base like DIPEA is crucial to scavenge the HCl generated during the reaction without competing as a nucleophile.
In Vitro Kinase Inhibition Assay
A standard method to evaluate the potency of the synthesized compounds is to measure their ability to inhibit the activity of the target kinase in a cell-free assay.
Step 1: Kinase Reaction Setup
-
Prepare a reaction buffer containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Add varying concentrations of the test compound (typically in DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding a solution of ATP (often radiolabeled with 32P or 33P).
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific period.
Step 2: Detection of Kinase Activity
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated substrate.
-
Wash the membrane extensively to remove unreacted ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Self-Validating System: The inclusion of positive (a known inhibitor) and negative (DMSO vehicle) controls in each assay is essential to validate the results. The signal-to-background ratio should be consistently monitored to ensure the reliability of the assay.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, graphical representations are invaluable.
Caption: SAR flowchart for 2-substituted-5-methanesulfonylpyrimidine analogs.
This diagram illustrates the typical workflow for optimizing lead compounds based on the this compound scaffold. Starting with a simple substitution, medicinal chemists systematically explore different functionalities to enhance potency and improve pharmacokinetic (PK) properties.
Caption: Experimental workflow for SAR studies.
This workflow outlines the key steps involved in the synthesis and biological evaluation of a library of analogs to establish a comprehensive structure-activity relationship.
Conclusion
The this compound scaffold is a versatile and highly valuable starting point for the design of novel kinase inhibitors. The strategic placement of the chloro and methanesulfonyl groups provides both a synthetic handle for diversification and key interactions within the kinase active site. A systematic exploration of the structure-activity relationship, particularly through the introduction of a wide range of substituted anilines at the 2-position, has proven to be a fruitful strategy for identifying potent and selective inhibitors. The experimental protocols and workflows described herein provide a robust framework for researchers to design, synthesize, and evaluate their own series of analogs, contributing to the ongoing development of targeted therapies for cancer and other diseases.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the performance of 2-chloro-5-methanesulfonylpyrimidine in specific assays
For researchers and professionals in drug development, the selection of chemical scaffolds and intermediates is a critical step that dictates the trajectory of a research program. The pyrimidine core, a privileged structure in medicinal chemistry, is a cornerstone of many therapeutic agents, particularly in oncology. This guide provides an in-depth performance evaluation of 2-chloro-5-methanesulfonylpyrimidine , a key intermediate for the synthesis of targeted therapies. While direct head-to-head comparative data for this specific compound is not extensively available in the public domain, this guide will benchmark its potential performance by examining the structure-activity relationships (SAR) of closely related pyrimidine-sulfonamide hybrids. We will delve into the rationale behind its design, its likely performance in key biological assays, and provide detailed experimental protocols to enable researchers to conduct their own comparative studies.
The 2-Chloropyrimidine Scaffold: A Gateway to Kinase Inhibition
The 2-chloropyrimidine moiety is a highly versatile and frequently employed scaffold in the design of kinase inhibitors. The chlorine atom at the 2-position serves as a crucial reactive handle for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing pharmacophores. This chemical tractability enables the rapid generation of compound libraries for screening and lead optimization.
The pyrimidine ring itself is adept at forming key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases, mimicking the adenine base of ATP.[1] This inherent binding capability makes the pyrimidine scaffold an excellent starting point for the development of potent and selective kinase inhibitors.
The Significance of the 5-Methanesulfonyl Group
The substituent at the 5-position of the pyrimidine ring plays a pivotal role in modulating the compound's electronic properties, solubility, and interaction with the target protein. The methanesulfonyl (-SO2CH3) group is a strong electron-withdrawing group. This electronic pull can enhance the reactivity of the 2-chloro position, facilitating the SNAr reaction for the synthesis of derivatives.
Furthermore, the sulfonamide moiety, of which the methanesulfonyl group is a key component, is a well-established pharmacophore in its own right. Sulfonamides are known to engage in hydrogen bonding and can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[2] In the context of kinase inhibition, the sulfonamide group can form additional interactions with the protein backbone, contributing to enhanced binding affinity and selectivity. Pyrimidine-sulfonamide hybrids have demonstrated potent anticancer activities, including the inhibition of key kinases such as VEGFR2 and EGFR.[3][4]
Performance Benchmarking in Key Assays
Due to the limited public data on this compound itself, we will benchmark its potential performance by analyzing data from structurally related pyrimidine-sulfonamide compounds in two critical assays for cancer drug discovery: a kinase inhibition assay and a cellular proliferation assay.
Kinase Inhibition Assay
Kinase inhibition assays are fundamental for determining the potency of a compound against its intended target. The performance of pyrimidine-sulfonamide derivatives in these assays suggests that the presence of the sulfonamide moiety can lead to potent inhibition. For instance, certain pyrimidine-sulfonamide hybrids have shown inhibitory concentrations (IC50) in the nanomolar range against kinases like VEGFR2.[3]
Hypothetical Performance of this compound-based Inhibitors: Based on the established SAR of pyrimidine-sulfonamides, it is reasonable to hypothesize that derivatives of this compound could exhibit potent kinase inhibition, potentially with IC50 values in the low nanomolar to micromolar range, depending on the other substituents and the target kinase.
Table 1: Comparative Kinase Inhibition Data of Representative Pyrimidine-Sulfonamide Derivatives
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrimidine-sulfonamide hybrid | VEGFR2 | 100 | [3] |
| Pyrimidine-sulfonamide hybrid | EGFRL858R/T790M | 0.6 | [4] |
| Pyrimidine-sulfonamide hybrid | EGFRDel19 | 4 | [4] |
Cellular Proliferation Assay
Cellular proliferation assays, such as the MTT or SRB assay, are crucial for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells. The data on pyrimidine-sulfonamide hybrids indicate that they can exhibit significant anti-proliferative activity against various cancer cell lines.
Hypothetical Performance of this compound-based Inhibitors: Derivatives synthesized from this compound are expected to demonstrate anti-proliferative activity. The potency (IC50 or GI50 values) would likely vary depending on the cancer cell line and the specific modifications made to the parent scaffold. For instance, pyrimidine-sulfonamide hybrids have shown IC50 values in the micromolar range against breast and colon cancer cell lines.[3]
Table 2: Comparative Anti-proliferative Activity of Representative Pyrimidine-Sulfonamide Derivatives
| Compound Class | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Pyrimidine-sulfonamide hybrid | T-47D (Breast) | MTT | 2.40 | [3] |
| Pyrimidine-sulfonamide hybrid | MCF-7 (Breast) | MTT | 2.50 | [3] |
| Pyrimidine-sulfonamide hybrid | HCT-116 (Colon) | MTT | 2.50 | [3] |
| Pyrimidine-sulfonamide hybrid | HT-29 (Colon) | MTT | 4.30 | [3] |
Experimental Protocols
To facilitate in-house benchmarking, detailed protocols for a generic biochemical kinase inhibition assay and a standard cellular proliferation assay are provided below.
Biochemical Kinase Inhibition Assay Protocol
This protocol outlines a common method for determining the in vitro potency of a test compound against a purified kinase.
Caption: Workflow for a generic biochemical kinase inhibition assay.
Step-by-Step Methodology:
-
Prepare Reagents:
-
Kinase Buffer: Prepare a suitable buffer for the specific kinase being assayed (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Kinase: Dilute the purified kinase to the desired concentration in kinase buffer.
-
Substrate and ATP: Prepare a solution containing the specific peptide or protein substrate and ATP at concentrations appropriate for the assay.
-
Test Compound: Prepare a stock solution of this compound or its derivative in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate and ATP solution.
-
Incubate the plate at 37°C for 1 hour.
-
-
Detection:
-
Stop the reaction by adding a suitable stop solution.
-
Quantify the kinase activity. A common method is to measure the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega).
-
Read the signal (e.g., luminescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Proliferation (MTT) Assay Protocol
This protocol describes the widely used MTT assay to measure the anti-proliferative effects of a compound on cancer cells.
References
- 1. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-chloro-5-methanesulfonylpyrimidine: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the proper handling and disposal of 2-chloro-5-methanesulfonylpyrimidine. As a substituted halogenated pyrimidine, this compound requires rigorous safety protocols and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering researchers to make informed safety decisions.
Part 1: Immediate Safety and Handling Protocol
Before any disposal procedure begins, ensuring the immediate safety of laboratory personnel is paramount. This compound should be handled as a hazardous substance. Based on analogous compounds, it is presumed to be toxic if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] The minimum required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2][4]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[2]
-
Body Protection: A lab coat is mandatory. For larger quantities or spill cleanup, consider a chemically resistant apron or coveralls.[4]
Chemical Incompatibilities
To prevent dangerous reactions, avoid contact with strong oxidizing agents and strong acids.[5] The sulfonyl group may exhibit reactivity that is not present in other pyrimidine analogs, so segregation from incompatible materials is critical.
Part 2: The Disposal Workflow: From Collection to Final Disposition
The guiding principle for the disposal of this compound is its classification as halogenated organic waste .[3][6] This classification dictates the entire disposal pathway, as these compounds require specialized treatment to prevent the formation of persistent environmental pollutants.
Step-by-Step Disposal Protocol
-
Waste Segregation: At the point of generation, all waste containing this compound (including pure compound, solutions, and contaminated materials like gloves or paper towels) must be collected separately from non-halogenated waste.[3][6]
-
Causality: Halogenated organic compounds, when incinerated at standard temperatures, can produce highly toxic and environmentally persistent dioxins and furans. They must be sent to a licensed hazardous waste facility capable of high-temperature incineration with specialized scrubbers to neutralize acidic gases like HCl.[7]
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container, clearly labeled for "Halogenated Organic Waste." [6]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other components and their approximate concentrations.
-
The appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The date of accumulation.
-
-
-
Temporary On-Site Storage:
-
Keep the waste container securely closed when not in use.
-
Store the container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The storage area should be cool, dry, and away from sources of ignition and incompatible materials.[5]
-
-
Final Disposal:
-
The primary and required method for the final disposal of this compound is incineration by a licensed hazardous waste disposal contractor .[8]
-
Never discharge this chemical or its waste down the drain or dispose of it with general laboratory trash.[3] This action is a direct violation of environmental regulations such as the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9]
-
Part 3: Emergency Procedures - Spill and Decontamination
Accidental spills must be managed promptly and safely by trained personnel.
Spill Cleanup Protocol
-
Evacuate and Secure: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area immediately. Restrict access to the spill site.[10]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as described in section 1.1.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11]
-
Absorb and Neutralize:
-
Collect Waste: Carefully scoop the absorbed material into a designated halogenated waste container using spark-proof tools.[10]
-
Decontaminate the Area:
-
Clean the spill area thoroughly. A common procedure involves washing with a detergent solution, followed by a rinse with water.[10][12]
-
For potent compounds, a subsequent decontamination step using a 10% bleach solution followed by a neutralizing agent like sodium thiosulfate may be warranted, though the corrosive nature of bleach on metal surfaces should be considered.[10][12]
-
-
Dispose of all materials (absorbent, used PPE, cleaning cloths) as halogenated hazardous waste.[10]
Data and Workflow Visualization
Safety and Handling Summary Table
| Parameter | Guideline | Rationale & Citations |
| Hazard Class (Presumed) | Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant | Based on data from analogous compounds like 2-chloro-5-(trifluoromethyl)pyrimidine.[1] |
| Required PPE | Chemical Goggles, Face Shield, Nitrile/Neoprene Gloves, Lab Coat | To prevent contact with skin, eyes, and mucous membranes.[2][4] |
| Handling Area | Certified Chemical Fume Hood | To prevent inhalation of dust or vapors.[2][3] |
| First Aid: Skin Contact | Immediately remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention. | To minimize absorption and chemical burns.[2][4] |
| First Aid: Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention. | To prevent serious eye damage.[2][4] |
| First Aid: Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | Vomiting can cause aspiration of the chemical into the lungs.[4] |
| Chemical Incompatibilities | Strong Oxidizing Agents, Strong Acids | To prevent exothermic or violent reactions.[5] |
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. echemi.com [echemi.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. files.dep.state.pa.us [files.dep.state.pa.us]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. simplesolvents.com [simplesolvents.com]
- 9. epa.gov [epa.gov]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. qmul.ac.uk [qmul.ac.uk]
- 12. Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Safe Handling and Disposal of 2-chloro-5-methanesulfonylpyrimidine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Among these, heterocyclic compounds like 2-chloro-5-methanesulfonylpyrimidine represent a class of molecules with significant potential. However, their unique chemical properties necessitate a robust and well-understood safety protocol to protect researchers and ensure the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling and disposal of this compound, moving beyond mere compliance to foster a culture of proactive laboratory safety.
Our approach is grounded in the principle that true safety is not just about following rules, but about understanding the rationale behind them. By elucidating the 'why' behind each procedural step, we empower researchers to make informed decisions, anticipate potential hazards, and work with confidence.
Understanding the Hazard Profile
Before any handling of this compound, a thorough understanding of its hazard profile is paramount. Based on data from analogous compounds, we can anticipate a GHS classification that warrants significant caution.[1]
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[1] |
The presence of a chlorinated pyrimidine ring, combined with the electron-withdrawing methanesulfonyl group, suggests that this compound should be handled with the assumption that it is readily absorbed through the skin and is likely to cause irritation upon contact or inhalation.
Personal Protective Equipment (PPE): Your Primary Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical, immediate step in mitigating exposure risks. The following PPE ensemble is mandatory when handling this compound in any form (solid or in solution).
Core PPE Requirements:
-
Hand Protection: Double-gloving is a non-negotiable standard. An inner pair of nitrile gloves provides a primary barrier, while a thicker, chemical-resistant outer glove (e.g., neoprene or butyl rubber) offers extended protection against potential splashes and contamination.[2] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[2]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential to protect against dust particles and splashes.[3] When there is a significant risk of splashing (e.g., during bulk transfers or solution preparation), a full-face shield should be worn in addition to goggles.[4]
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall should be worn.[5] Ensure that the lab coat is buttoned and the sleeves are of an appropriate length to cover the wrists.
-
Respiratory Protection: Due to the potential for respiratory tract irritation, all handling of solid this compound should be conducted within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[1][5]
PPE Selection and Usage Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plans: From Receipt to Use
A proactive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Receipt and Storage:
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it. Follow your institution's protocol for damaged chemical shipments.
-
Labeling: Ensure the container is clearly labeled with the full chemical name, date of receipt, and all relevant GHS hazard pictograms.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage location should be clearly marked as containing toxic chemicals.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that a chemical spill kit is readily accessible. Designate a specific area within the fume hood for the handling of this compound.
-
Donning PPE: Put on all required PPE in the correct order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of inhalation.
-
Use a disposable weighing boat or paper.
-
Handle the solid with care to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Carefully remove and dispose of all contaminated disposable materials in a designated hazardous waste container.
-
-
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, eye/face protection, and finally, the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[1]
Disposal Plan: A Critical Final Step
The proper disposal of this compound and all associated contaminated materials is not just a regulatory requirement but a critical component of responsible research.
Waste Segregation:
All waste generated from the handling of this compound must be treated as hazardous waste. Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired this compound, contaminated weighing boats, and any other solid materials that have come into direct contact with the compound.
-
Liquid Waste: Solutions containing this compound. As a halogenated organic compound, this waste should be collected in a designated "halogenated organic waste" container.
-
Contaminated PPE: Disposable gloves, aprons, and any other PPE that is contaminated should be collected in a separate, sealed bag or container labeled as "Contaminated PPE."
Disposal Workflow:
Caption: Waste disposal workflow for this compound.
Final Disposal Procedure:
-
Container Management: Ensure all waste containers are kept securely closed when not in use. Do not overfill containers.
-
Institutional Protocols: Follow your institution's specific procedures for the disposal of hazardous chemical waste. This typically involves arranging for pickup by the Environmental Health and Safety (EHS) department.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal.
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
